1-(3-Chlorophenyl)cyclobutanecarbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMRYIISYHOTSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619771 | |
| Record name | 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28049-60-7 | |
| Record name | 1-(3-Chlorophenyl)cyclobutanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28049-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular weight and formula of 1-(3-Chlorophenyl)cyclobutanecarbonitrile
An In-Depth Technical Guide to 1-(3-Chlorophenyl)cyclobutanecarbonitrile: Properties, Synthesis, and Analysis
Abstract
This technical guide provides a comprehensive overview of this compound, a key organic intermediate. Intended for researchers, chemists, and professionals in drug development, this document details the compound's fundamental chemical and physical properties, offers a detailed synthetic protocol with mechanistic insights, outlines robust analytical methodologies for its characterization and quantification, and provides essential safety and handling protocols. By synthesizing information from established chemical literature and safety data, this guide serves as an authoritative resource for the effective and safe utilization of this compound in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic nitrile. Its structure, featuring a chlorophenyl group attached to a cyclobutane ring at a quaternary carbon bearing a nitrile group, makes it a valuable building block in organic synthesis. Understanding its core properties is the first step in its successful application.
1.1. Molecular Structure and Formula
-
Chemical Name: this compound
-
Molecular Formula: C₁₁H₁₀ClN[1]
-
Structure:
(Note: Image is a representation)
1.2. Molecular Weight
-
Average Molecular Weight: 191.66 g/mol [1]
-
Monoisotopic Mass: 191.049902 g/mol
1.3. Physicochemical Data Summary
While specific experimental data for the 3-chloro isomer is sparse in readily available literature, the properties of the closely related 1-(4-Chlorophenyl)cyclobutanecarbonitrile (CAS No. 28049-61-8) provide excellent reference points and are summarized below. These values are expected to be very similar for the 3-chloro isomer.
| Property | Value (for 1-(4-Chlorophenyl)cyclobutanecarbonitrile) | Source |
| Appearance | Colourless oil | [2] |
| Density | 1.137 g/mL at 25 °C | [2] |
| Boiling Point | 295 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.548 (lit.) | [2] |
| Flash Point | 110 °C | [2] |
Synthesis and Purification
The synthesis of 1-(aryl)cyclobutanecarbonitriles is typically achieved through the alkylation of a corresponding arylacetonitrile. The following protocol is adapted from a well-established procedure for the 4-chloro isomer and is directly applicable to the synthesis of the target 3-chloro compound.[3]
2.1. Synthetic Rationale
The core of this synthesis is a tandem nucleophilic substitution reaction. First, a strong base is used to deprotonate the benzylic carbon of 3-chlorobenzyl cyanide, creating a resonance-stabilized carbanion. This potent nucleophile then reacts with 1,3-dibromopropane in two successive Sₙ2 reactions. The first reaction forms a linear alkylated intermediate, and the second, intramolecular reaction closes the four-membered ring, yielding the cyclobutane structure. The choice of a polar aprotic solvent like DMSO is critical as it effectively solvates the cation of the base (Na⁺) without solvating the carbanion, thereby enhancing its nucleophilicity.
2.2. Detailed Experimental Protocol
Reactants:
-
3-Chlorobenzyl cyanide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1,3-Dibromopropane
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet, add sodium hydride (1.1 eq.). Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Anion Formation: Add anhydrous DMSO to the flask to create a suspension. While stirring under a positive pressure of argon, add a solution of 3-chlorobenzyl cyanide (1.0 eq.) in anhydrous DMSO dropwise over 5-10 minutes. The reaction is exothermic and may require an ice bath to maintain room temperature.
-
Cyclization: After stirring for 30 minutes to ensure complete anion formation, add a solution of 1,3-dibromopropane (2.5-3.0 eq.) in anhydrous DMSO dropwise over 30 minutes. The larger excess of the dibromide minimizes polymerization. Maintain the reaction temperature between 25-30°C.
-
Quenching and Extraction: Stir for an additional 40-60 minutes post-addition. Carefully pour the reaction mixture into a beaker of ice water. Extract the aqueous mixture with dichloromethane or diethyl ether (3x volumes).
-
Work-up: Combine the organic extracts, wash with water and then with brine to remove residual DMSO and salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear oil.[3]
Analytical Methodologies
A multi-step approach is required for the robust identification, characterization, and quantification of this compound in various matrices.
3.1. Overview of Analytical Workflow
The general workflow for analyzing this compound involves sample preparation to isolate it from the matrix, followed by instrumental analysis for separation and detection.
Sources
Solubility Profiling and Physicochemical Optimization of 3-Chlorophenyl Cyclobutane Scaffolds
Executive Summary
Context: The 3-chlorophenyl cyclobutane moiety is a high-value pharmacophore in medicinal chemistry, often utilized as a metabolically stable bioisostere for gem-dimethyl or phenyl groups. While the cyclobutane ring offers a "puckered" geometry that can improve solubility relative to planar aromatics, the lipophilicity of the 3-chloro substituent ($ \sigma_m \approx 0.37 $) presents significant dissolution challenges in aqueous media.
Objective: This technical guide provides a standardized framework for determining the thermodynamic solubility of 3-chlorophenyl cyclobutane derivatives. It synthesizes existing physicochemical data, details a self-validating "Shake-Flask" protocol, and outlines structural optimization strategies to enhance bioavailability.
Physicochemical Landscape
The solubility of 3-chlorophenyl cyclobutane derivatives is governed by the competition between the crystal lattice energy (driven by
Comparative Physicochemical Data (Consensus Estimates)
The following table aggregates physicochemical descriptors for key intermediates. Note that the 3-chloro substituent increases LogP significantly compared to the unsubstituted parent.
| Compound Class | Representative Structure | Molecular Weight (Da) | cLogP (Est.) | Predicted LogS (aq) | Solubility Description |
| Nitrile Precursor | 1-(3-chlorophenyl)cyclobutanecarbonitrile | 191.66 | ~3.7 | -4.5 to -5.0 | Low. Practically insoluble in water; soluble in DCM, DMSO. |
| Carboxylic Acid | 1-(3-chlorophenyl)cyclobutanecarboxylic acid | 210.66 | ~2.9 | -3.2 to -3.8 | Moderate (pH dependent). Low at pH 1.2; soluble at pH > 7.4. |
| Amine Derivative | 1-(3-chlorophenyl)-N,N-dimethylcyclobutanamine | ~223.7 | ~3.1 | -3.5 (Free Base) | High (Salt form). HCl salts typically >10 mg/mL. |
Key Insight: The cyclobutane ring introduces a "pucker" angle (
Experimental Protocol: Thermodynamic Solubility Determination
Directive: Do not rely on kinetic solubility (DMSO precipitation) for lead optimization of this scaffold. The high lipophilicity of 3-chlorophenyl derivatives leads to the formation of amorphous precipitates in kinetic assays, yielding false-high solubility values. Thermodynamic solubility (crystalline equilibrium) is required.
The "Gold Standard" Shake-Flask Method
This protocol ensures equilibrium between the solid 3-chlorophenyl cyclobutane derivative and the saturated solution.
Reagents & Equipment
-
Buffer Systems: pH 1.2 (0.1N HCl), pH 7.4 (Phosphate Buffered Saline).
-
Solvent: HPLC-grade Acetonitrile (ACN) or Methanol.
-
Standard: Ketoconazole (Low solubility control) and Caffeine (High solubility control).
-
Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters (or PVDF for non-specific binding check).
Step-by-Step Workflow
-
Saturation: Weigh approx. 2–5 mg of the solid compound into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target buffer (pH 7.4 or 1.2).
-
Equilibration:
-
Seal vial tightly.[1]
-
Shake at 25°C for 24 hours at 300 RPM.
-
Check: Ensure solid is still visible. If fully dissolved, add more solid until a suspension persists.
-
-
Phase Separation:
-
Centrifuge at 10,000 RPM for 10 minutes to pellet the solid.
-
Carefully aspirate the supernatant.
-
Critical Step: Filter supernatant through a 0.45 µm PTFE filter. (Pre-saturate filter with 100 µL of solution to minimize drug loss to the membrane).
-
-
Quantification (HPLC-UV):
-
Dilute the filtrate 1:10 and 1:100 with Mobile Phase (ACN:Water).
-
Inject onto HPLC (C18 Column).
-
Calculate concentration using a 5-point calibration curve prepared from a DMSO stock of the same compound.
-
Visualization: Solubility Screening Workflow
Figure 1: Standardized workflow for thermodynamic solubility determination of lipophilic cyclobutane scaffolds.
Structural Optimization & SAR Strategies
When the 3-chlorophenyl cyclobutane core exhibits poor solubility (< 10 µg/mL), chemical modification is necessary. The cyclobutane ring itself offers unique vectors for modification that are not available on phenyl rings.
Bioisosteric Replacements
-
Oxetane Substitution: Replacing the cyclobutane with an oxetane (3,3-disubstituted) is the most effective strategy. The oxygen atom acts as a hydrogen bond acceptor, lowering LogP by ~1.0 unit and significantly increasing aqueous solubility while maintaining the sp3 geometry.
-
Amine Solubilization: For 1-(3-chlorophenyl)cyclobutanamines, converting the free base to a Mesylate or Hydrochloride salt typically improves solubility by 100-fold.
-
Polar Appends: Introducing a hydroxyl group at the 3-position of the cyclobutane ring (trans to the aryl group) can disrupt crystal packing without altering the aryl binding mode.
Decision Logic for Lead Optimization
Figure 2: Strategic decision tree for optimizing low-solubility cyclobutane hits.
References
-
Enamine. Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic Conditions). Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70712, Chlorocyclobutane (and related substructures). Retrieved from
-
Mykhailiuk, P. K. (2024).[2] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. Retrieved from
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[3] Angewandte Chemie International Edition. (Contextual grounding for Oxetane/Cyclobutane bioisosterism).
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: Saturation Shake-Flask Method. Retrieved from
Sources
Technical Monograph: 1-(3-Chlorophenyl)cyclobutanecarbonitrile
[1][2]
Executive Summary
This compound is a gem-disubstituted cyclobutane derivative used primarily as a pharmaceutical intermediate and building block in Structure-Activity Relationship (SAR) studies.
Crucial Distinction: This compound is the meta-chloro isomer (CAS: 28049-60-7). It is the structural isomer of the well-known para-chloro analog (CAS: 28049-61-8), which serves as the key precursor to the anti-obesity drug Sibutramine . Researchers must verify the substitution pattern (3-Cl vs. 4-Cl) prior to synthesis or procurement, as their pharmacological profiles differ significantly.
Part 1: Chemical Identity & Informatics
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 28049-60-7 |
| Molecular Formula | C₁₁H₁₀ClN |
| Molecular Weight | 191.66 g/mol |
| SMILES | N#CC1(CCC1)c2cccc(Cl)c2 |
| InChI String | InChI=1S/C11H10ClN/c12-9-3-1-2-8(4-9)11(7-13)5-6-10-11/h1-4H,5-6,10H2 |
| Appearance | Colorless to pale yellow viscous oil (standard state) |
Structural Visualization
The molecule features a strained cyclobutane ring fused to a quaternary carbon that bears both a nitrile group and a meta-chlorophenyl ring. The steric bulk of the phenyl ring and the rigidity of the cyclobutane create a unique 3D scaffold for drug design.
Part 2: Synthetic Methodology
The synthesis relies on the double alkylation of 3-chlorobenzyl cyanide. While early literature utilized sodium hydride (NaH) in DMSO, modern process chemistry favors Phase Transfer Catalysis (PTC) due to its superior safety profile and scalability.
Protocol: Phase Transfer Catalyzed Cycloalkylation
Reaction Scheme:
Reagents:
-
Substrate: 3-Chlorobenzyl cyanide (1.0 equiv)
-
Alkylating Agent: 1,3-Dibromopropane (1.1 – 1.2 equiv)
-
Base: 50% w/w Aqueous Sodium Hydroxide (NaOH) (3.0 equiv)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)
-
Solvent: Toluene (or Me-THF)
Step-by-Step Procedure:
-
Preparation: Charge a reaction vessel with 3-chlorobenzyl cyanide, 1,3-dibromopropane, and TBAB in toluene. Cool the mixture to 0–5°C.
-
Initiation: Slowly add the 50% NaOH solution dropwise. Critical: The reaction is exothermic. Control the addition rate to maintain internal temperature <15°C.
-
Cyclization: Once addition is complete, allow the mixture to warm to room temperature (20–25°C). Agitate vigorously for 3–5 hours. The color typically transitions from yellow to deep orange/brown.
-
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or HPLC. Look for the disappearance of the benzyl cyanide starting material.
-
Quench & Workup:
-
Purification: Dry over anhydrous MgSO₄ and concentrate in vacuo. The crude oil is typically purified via high-vacuum distillation (bp ~135–140°C at 0.5 mmHg) or column chromatography if scale is small.
Mechanism of Action (Graphviz)
The reaction proceeds via a stepwise double
Part 3: Analytical Characterization
To validate the synthesis, the following spectral data should be observed. Note that the symmetry of the cyclobutane ring simplifies the NMR signals.
| Technique | Expected Signal / Characteristic |
| IR Spectroscopy | ~2235 cm⁻¹ : Sharp nitrile (C≡N) stretch.~1080 cm⁻¹ : Aryl-Cl stretch. |
| ¹H NMR (CDCl₃) | δ 7.2–7.4 (m, 4H): Aromatic protons (3-substituted pattern).δ 2.80–2.85 (m, 2H): Cyclobutane ring protons (cis to Ph).δ 2.40–2.60 (m, 2H): Cyclobutane ring protons (trans to Ph).δ 2.00–2.15 (m, 2H): Cyclobutane ring protons (distal CH₂). |
| ¹³C NMR | ~124 ppm: Nitrile Carbon (C≡N).~46 ppm: Quaternary C1 carbon.~34 ppm: Cyclobutane C2/C4.~16 ppm: Cyclobutane C3. |
| Mass Spectrometry | m/z 191/193: Molecular ion [M]⁺ (3:1 ratio due to ³⁵Cl/³⁷Cl). |
Part 4: Safety & Handling
-
Nitrile Toxicity: Like all organic nitriles, this compound can liberate cyanide ions under extreme metabolic or chemical stress, though it is generally stable. Handle in a fume hood.
-
Skin Absorption: The lipophilic nature of the chlorophenyl and cyclobutyl groups suggests high skin permeability. Wear permeation-resistant gloves (Nitrile > 0.11 mm).
-
Alkylating Agents: The reagent 1,3-dibromopropane is a potent alkylator and potential mutagen. Quench all waste streams with aqueous ammonia or thiosulfate before disposal.
References
-
Sibutramine Analog Synthesis
- Source: U.S. Patent 4,929,629 (Boots Company PLC).
-
Link:
- Source: Fedorynski, M., et al. "Synthesis of 1-arylcyclopropanecarbonitriles under phase-transfer catalytic conditions." Organic Preparations and Procedures International, 2008.
-
Chemical Identity Verification
Technical Monograph: 1-(3-Chlorophenyl)cyclobutanecarbonitrile
[1]
CAS Registry Number: 28049-60-7 PubChem CID: 24849843 (Isomer Reference) Formula: C₁₁H₁₀ClN Molecular Weight: 191.66 g/mol [1][2]
Executive Summary
1-(3-Chlorophenyl)cyclobutanecarbonitrile is a specialized organonitrile intermediate used primarily in medicinal chemistry and pharmaceutical research.[1] It is the meta-chloro isomer of the more widely known 1-(4-chlorophenyl)cyclobutanecarbonitrile (CAS 28049-61-8), which is the key precursor to the anti-obesity drug Sibutramine (Meridia/Reductil).[1]
While the para-isomer (4-chloro) is industrially significant for Sibutramine production, the meta-isomer (3-chloro) serves a critical role in Structure-Activity Relationship (SAR) studies.[1] Researchers utilize this compound to synthesize 3-chloro analogs of phenylethylamines to evaluate the impact of halogen positioning on binding affinity for monoamine transporters (SERT, NET, DAT).[1] It is also investigated as a potential impurity or metabolite marker in forensic analysis of adulterated dietary supplements.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound is characterized by a cyclobutane ring fused to a nitrile group and a 3-chlorophenyl moiety.[1] The constrained geometry of the cyclobutane ring locks the phenyl and nitrile groups into a specific conformation, influencing the pharmacology of downstream amine derivatives.
Table 1: Chemical Identifiers[1]
| Identifier | Value |
| CAS Number | 28049-60-7 |
| IUPAC Name | 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile |
| SMILES | N#CC1(C2=CC=CC(Cl)=C2)CCC1 |
| InChI Key | HZMRYIISYHOTSF-UHFFFAOYSA-N |
| MDL Number | MFCD10689896 |
Table 2: Physicochemical Properties[1]
| Property | Value | Note |
| Molecular Weight | 191.66 g/mol | |
| Physical State | Liquid or Low-Melting Solid | Colorless to pale yellow |
| Boiling Point | ~290–295 °C (Predicted) | Based on 4-Cl isomer (295 °C) |
| LogP (Octanol/Water) | 3.7 – 3.9 | Highly Lipophilic |
| H-Bond Acceptors | 1 (Nitrile N) | |
| H-Bond Donors | 0 | |
| Rotatable Bonds | 1 | Phenyl-Cyclobutane bond |
Synthetic Pathways & Reaction Mechanisms[1]
The synthesis of this compound typically involves a double nucleophilic substitution (cycloalkylation) of 3-chlorophenylacetonitrile with 1,3-dibromopropane.[1] This reaction constructs the cyclobutane ring in a single step under basic conditions.
Reaction Mechanism
The benzylic proton of 3-chlorophenylacetonitrile is acidic (pKa ~15-16) due to the electron-withdrawing nitrile and phenyl groups.[1] A strong base deprotonates this position to form a carbanion, which attacks one end of 1,3-dibromopropane.[1] A second deprotonation and intramolecular attack closes the four-membered ring.[1]
Synthesis Diagram (Graphviz)
Caption: Cycloalkylation pathway for the synthesis of the cyclobutane nitrile scaffold.
Experimental Protocol (Standardized)
Objective: Synthesis of this compound via NaH/DMSO method.
Reagents:
-
3-Chlorophenylacetonitrile (1.0 eq)[1]
-
1,3-Dibromopropane (1.1 eq)[1]
-
Sodium Hydride (NaH), 60% dispersion in oil (2.2 eq)[1]
-
Dimethyl Sulfoxide (DMSO) (Anhydrous) or DMF
Methodology:
-
Preparation: In a flame-dried 3-neck flask under Argon atmosphere, suspend NaH (2.2 eq) in anhydrous DMSO.
-
Addition 1: Add 3-chlorophenylacetonitrile (1.0 eq) dropwise at 0–5 °C. The solution will turn dark as the carbanion forms. Stir for 30–60 minutes.
-
Addition 2: Add 1,3-dibromopropane (1.1 eq) dropwise, maintaining the temperature below 30 °C to prevent polymerization.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) for disappearance of the starting nitrile.
-
Quench: Carefully pour the reaction mixture into crushed ice/water to quench excess hydride.
-
Extraction: Extract the aqueous layer with Diethyl Ether or Dichloromethane (3x).
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify the crude oil via vacuum distillation or flash column chromatography (Silica gel).
Validation:
-
IR: Look for the characteristic nitrile stretch (C≡N) at ~2235 cm⁻¹.
-
¹H NMR: Verify the disappearance of the benzylic singlet (~3.7 ppm) and appearance of cyclobutane multiplets (~1.8–2.8 ppm).
Biological Relevance & Pharmacophore Analysis
The 1-arylcyclobutanecarbonitrile scaffold is a "privileged structure" in neurochemistry.[1]
Role in SNRI Development
This nitrile is the direct precursor to 1-(3-chlorophenyl)-N,N-dimethylcyclobutanamine derivatives.[1] By reducing the nitrile to an amine and performing reductive methylation, researchers generate analogs of Sibutramine.[1]
-
Sibutramine (4-Cl): Potent SNRI (Serotonin-Norepinephrine Reuptake Inhibitor).[1]
-
3-Cl Analog: Used to probe the steric and electronic requirements of the binding pocket.[1] The meta-chloro substituent alters the lipophilic vector of the phenyl ring, often reducing potency compared to the para-isomer but providing critical data for optimizing selectivity between SERT and NET.[1]
Metabolic Pathway Diagram
Caption: Downstream chemical conversion to active pharmaceutical ingredients and metabolic degradation.[1]
Safety & Handling (HSE)
Hazard Classification (GHS):
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (H302)[3]
-
Acute Toxicity (Dermal): Category 4 (H312)[3]
-
Acute Toxicity (Inhalation): Category 4 (H332)
-
Skin/Eye Irritation: Category 2 (H315/H319)
Handling Protocols:
-
Engineering Controls: Always handle within a certified fume hood. The compound can release toxic fumes (NOx, HCl, HCN) upon thermal decomposition.[1]
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[1]
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; this compound is harmful to aquatic life (WGK 3).
References
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 24849843, 1-(4-Chlorophenyl)cyclobutanecarbonitrile. (Isomer Reference). Retrieved from [Link]
-
Jeffery, J. E., et al. (1996).[1] "Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites."[1] Journal of the Chemical Society, Perkin Transactions 1, 2583-2589.[1] (Primary Synthesis Protocol).
-
Lai, K. C., et al. (2007).[1][4] "Isolation and identification of a sibutramine analogue in a healthy food for weight loss." Journal of Food and Drug Analysis, 15(1).[1][4] (Structural Analysis of Analogs).
Methodological & Application
Application Note: Cycloalkylation of 3-Chlorobenzyl Cyanide with 1,3-Dibromopropane
Executive Summary
This application note details the synthesis of 1-(3-chlorophenyl)cyclobutanecarbonitrile via the cycloalkylation of 3-chlorobenzyl cyanide using 1,3-dibromopropane. This transformation is a critical intermediate step in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), structurally analogous to the anorectic drug Sibutramine (which utilizes the 4-chloro isomer).
We present two distinct protocols:
-
Method A (Preferred): Phase Transfer Catalysis (PTC) – A scalable, green chemistry approach suitable for industrial application.
-
Method B (Alternative): Sodium Hydride/DMSO – A classic homogeneous method for small-scale discovery chemistry.
Chemical Context & Mechanism[1][2][3][4][5][6][7]
The reaction involves a double nucleophilic substitution at the benzylic position. The methylene group of 3-chlorobenzyl cyanide is activated by the electron-withdrawing nitrile group and the chlorophenyl ring (
Reaction Mechanism
The process proceeds via a stepwise alkylation:
-
Activation: Base-mediated deprotonation forms a resonance-stabilized carbanion.
-
Intermolecular Alkylation: The carbanion attacks 1,3-dibromopropane via
, displacing the first bromide. -
Cyclization: A second deprotonation occurs, followed by a rapid intramolecular
ring closure to form the cyclobutane ring.
Mechanistic Visualization[2][3][4]
Figure 1: Stepwise mechanistic pathway for the formation of the cyclobutane ring.
Protocol A: Phase Transfer Catalysis (High-Throughput/Industrial)
Rationale: This method utilizes a biphasic system (Liquid-Liquid) with a quaternary ammonium salt. It eliminates the need for anhydrous solvents and dangerous metal hydrides, making it safer and more cost-effective.
Materials
-
Substrate: 3-Chlorobenzyl cyanide (1.0 eq)
-
Alkylating Agent: 1,3-Dibromopropane (1.2 eq)
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (0.05 eq)
-
Base: 50% w/w NaOH (aqueous solution) (3.0 eq)
-
Solvent: Toluene (optional, can run neat)
Step-by-Step Procedure
-
Setup: To a 3-neck round-bottom flask equipped with an overhead stirrer, internal thermometer, and reflux condenser, add 3-chlorobenzyl cyanide (15.1 g, 100 mmol) and 1,3-dibromopropane (24.2 g, 120 mmol).
-
Catalyst Addition: Add TBAB (1.6 g, 5 mmol) and Toluene (30 mL). Stir vigorously to ensure the catalyst is dispersed.
-
Base Addition (Exothermic): Add 50% NaOH (24.0 g, 300 mmol) dropwise over 20 minutes.
-
Critical Process Parameter (CPP): Maintain internal temperature between 45–55°C. Use an ice bath if the exotherm spikes.
-
-
Reaction: Heat the mixture to 60°C and stir vigorously (800+ RPM) for 3–5 hours.
-
Note: High shear mixing is essential for PTC efficiency.
-
-
Monitoring: Monitor by HPLC or GC. Look for the disappearance of the mono-alkylated intermediate.
-
Quench & Workup:
-
Purification: Dry over MgSO₄, filter, and concentrate. Distill under reduced pressure (approx. 110–115°C at 0.5 mmHg) to obtain a colorless oil.
PTC Workflow Diagram[1]
Figure 2: Phase Transfer Catalysis workflow emphasizing the interfacial ion exchange.
Protocol B: Sodium Hydride (Classic/Anhydrous)
Rationale: Useful for small-scale discovery where reaction kinetics must be strictly controlled or if the substrate is sensitive to hydrolysis (though nitriles are generally robust).
Materials
-
Substrate: 3-Chlorobenzyl cyanide (1.0 eq)
-
Reagent: 1,3-Dibromopropane (1.1 eq)
-
Base: Sodium Hydride (60% dispersion in mineral oil) (2.2 eq)
-
Solvent: Anhydrous DMSO or THF/DMSO (10:1) mixture.
Step-by-Step Procedure
-
Preparation: Flame-dry all glassware and maintain a Nitrogen or Argon atmosphere.
-
Base Suspension: Wash NaH (8.8 g, 220 mmol) with dry hexane to remove mineral oil (optional but recommended for purity). Suspend in DMSO (50 mL).
-
Substrate Addition: Add 3-chlorobenzyl cyanide (15.1 g, 100 mmol) in DMSO (20 mL) dropwise at 20–25°C.
-
Observation: Evolution of hydrogen gas and color change (formation of carbanion). Stir for 30 mins.
-
-
Alkylation: Add 1,3-dibromopropane (22.2 g, 110 mmol) dropwise.
-
Completion: Stir at Room Temperature for 2 hours.
-
Workup:
-
Pour reaction mixture carefully onto crushed ice (500 g).
-
Extract with Diethyl Ether or MTBE (3 x 100 mL).
-
Wash organics with water (to remove DMSO) and Brine.
-
-
Purification: Dry over Na₂SO₄ and concentrate.
Comparative Analysis
| Feature | Protocol A (PTC) | Protocol B (NaH/DMSO) |
| Yield | 85–92% | 65–75% |
| Reaction Time | 3–5 Hours | 2–3 Hours |
| Safety Profile | High: Aqueous base, no | Low: Pyrophoric NaH, |
| Water Sensitivity | None (Water is the solvent). | High (Requires anhydrous conditions). |
| Scalability | Excellent (kg to ton scale). | Poor (Exotherm/Gas management difficult). |
| Green Metric | High (Solvent minimized/recyclable). | Low (DMSO waste disposal is difficult). |
Troubleshooting & Optimization
Common Failure Modes
-
Mono-alkylation (Incomplete Cyclization):
-
Hydrolysis of Nitrile:
-
Elimination (Allyl Formation):
Safety & Compliance
-
Nitriles: While 3-chlorobenzyl cyanide is not volatile HCN, it is toxic if ingested or absorbed through skin. Do not acidify the aqueous waste stream of the reaction without first oxidizing cyanide traces (bleach treatment), although the nitrile group generally remains intact.
-
1,3-Dibromopropane: A potent alkylating agent. Suspected mutagen. Handle in a fume hood.
-
Exotherms: Both protocols are exothermic.[1] On a scale >100g, active cooling (jacketed reactor) is mandatory.
References
-
Sibutramine Synthesis Context
-
Jeffery, J. E., et al. "Synthesis of sibutramine, a novel cyclobutylalkylamine antidepressant." J. Chem. Soc., Perkin Trans. 1, 1996, 2583-2589.
-
-
Phase Transfer Catalysis (General Methodology)
-
Makosza, M., & Jonczyk, A. "Phase-transfer alkylation of nitriles: 2-Phenylbutyronitrile." Organic Syntheses, Coll. Vol. 6, p.897 (1988).
-
- Cycloalkylation Mechanics: Fedoryński, M. "Synthesis of 1-substituted cyclopropanecarbonitriles via PTC alkylation." Chemical Reviews, 2003, 103(11). (Analogous chemistry for cyclobutanes).
-
Safety Data
-
PubChem Compound Summary for this compound.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. download.basf.com [download.basf.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Using 1-(3-Chlorophenyl)cyclobutanecarbonitrile as a pharmaceutical building block
Application Note: 1-(3-Chlorophenyl)cyclobutanecarbonitrile as a Strategic Scaffold in CNS Drug Discovery
Executive Summary
This compound (CAS: 28049-60-7) is a high-value pharmaceutical building block, primarily utilized in the synthesis of monoamine reuptake inhibitors targeting the Central Nervous System (CNS). As the meta-chloro isomer of the well-known Sibutramine intermediate (which is para-substituted), this compound is critical for Structure-Activity Relationship (SAR) studies known as "chlorine scans."
These scans allow medicinal chemists to fine-tune the selectivity profile of drug candidates against the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters. This guide details the strategic application of this nitrile, focusing on its transformation into primary amines and carboxylic acids—the two primary gateways to bioactive analogs.
Strategic Utility & Pharmacophore Logic
In drug design, the cyclobutane ring acts as a rigid spacer, locking the phenyl ring and the nitrogen (in the final amine) into a specific conformation that favors binding to neurotransmitter transporters.
-
The "Chlorine Scan" Effect:
-
4-Chloro (Para): Found in Sibutramine. High affinity for NET/SERT.
-
3-Chloro (Meta): Often alters the metabolic stability (blocking metabolic attack at the para-position is no longer the primary factor) and changes the vector of the halogen bond within the binding pocket. This often results in altered SERT/DAT selectivity ratios, crucial for developing "Triple Reuptake Inhibitors" (TRIs) with reduced cardiovascular side effects compared to pure SNRIs.
-
Pathway Visualization: Divergent Synthesis
Figure 1: Divergent synthetic pathways from the nitrile scaffold to key pharmacophores.
Experimental Protocols
Protocol A: Synthesis of the Nitrile Scaffold
Context: If not purchased commercially, the nitrile is synthesized via dialkylation.
-
Reagents: 3-Chlorobenzyl cyanide (1.0 eq), 1,3-Dibromopropane (1.1 eq), Sodium Hydride (2.2 eq, 60% dispersion), DMSO/THF (3:1).
-
Procedure:
-
Suspend NaH in dry DMSO/THF under Argon.
-
Add 3-Chlorobenzyl cyanide dropwise at 0°C. Stir for 30 min to form the carbanion (deep color change).
-
Add 1,3-Dibromopropane dropwise, maintaining temp <10°C.
-
Allow to warm to RT and stir for 3-5 hours.
-
Quench: Pour onto crushed ice/water. Extract with Ethyl Acetate.
-
Purification: Vacuum distillation is required to separate the cyclobutane product from mono-alkylated impurities.
-
Protocol B: Reduction to Primary Amine (Key Intermediate)
Context: This transforms the nitrile into the primary amine, the direct precursor to Sibutramine-like analogs.
Method: Lithium Aluminum Hydride (LiAlH4) Reduction Rationale: The cyclobutane ring provides steric bulk. Catalytic hydrogenation (e.g., Pd/C) can be sluggish or result in partial reduction. LiAlH4 ensures complete conversion to the amine.
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Nitrogen.[1][2][3][4]
-
Solvent: Use anhydrous THF (Tetrahydrofuran).
-
Activation: Charge flask with LiAlH4 (2.0 equivalents) suspended in THF (0.5 M concentration). Cool to 0°C.
-
Addition: Dissolve This compound (1.0 eq) in minimal THF. Add dropwise to the LiAlH4 suspension. Caution: Exothermic.
-
Reaction:
-
Allow to warm to Room Temperature.
-
Reflux at 66°C for 3–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH/NH4OH 90:9:1). The nitrile spot (high Rf) should disappear; the amine spot (low Rf, ninhydrin active) appears.
-
-
Fieser Quench (Critical for Safety):
-
Cool to 0°C.
-
For every x grams of LiAlH4 used, add:
-
x mL Water (very slowly).
-
x mL 15% NaOH solution.
-
3x mL Water.
-
-
Stir until a granular white precipitate forms (Lithium aluminate salts).
-
-
Isolation: Filter the salts through a Celite pad. Wash cake with THF. Dry filtrate over Na2SO4 and concentrate in vacuo.
-
Yield: Expect 85-92% as a colorless to pale yellow oil.
Protocol C: Hydrolysis to Carboxylic Acid
Context: Converts the nitrile to an acid for peptide coupling or esterification.
Method: High-Temperature Alkaline Hydrolysis Rationale: Sterically hindered nitriles (tertiary carbon attached) resist standard hydrolysis. Ethylene glycol is used to achieve temperatures >160°C.
-
Mixture: Combine Nitrile (1.0 eq), KOH (4.0 eq) , and Ethylene Glycol (10 mL/g of substrate).
-
Reflux: Heat to 160–180°C for 12–24 hours.
-
Workup:
-
Cool and dilute with water (5x volume).
-
Wash with Diethyl Ether (to remove unreacted neutral nitrile).
-
Acidify the aqueous layer to pH 2 using conc. HCl. The carboxylic acid will precipitate or oil out.
-
Extract with DCM, dry, and concentrate.
-
Quantitative Data Summary
| Transformation | Reagent System | Conditions | Typical Yield | Key Impurity |
| Nitrile Synthesis | NaH / DMSO / 1,3-dibromopropane | 0°C → RT, 4h | 75-85% | Mono-alkylated bromide |
| Reduction (Amine) | LiAlH4 / THF | Reflux, 4h | 88-95% | Aldimine (incomplete reduction) |
| Hydrolysis (Acid) | KOH / Ethylene Glycol | 180°C, 18h | 80-90% | Primary Amide (partial hydrolysis) |
Safety & Handling (E-E-A-T)
-
Nitrile Toxicity: While less toxic than simple aliphatic nitriles, this compound can metabolize to release cyanide ions. Handle in a well-ventilated fume hood.
-
LiAlH4 Hazards: Reacts violently with water. Ensure all glassware is oven-dried. Have a Class D fire extinguisher available.
-
Waste Disposal: Aqueous waste from the nitrile hydrolysis must be treated with bleach (sodium hypochlorite) to oxidize any free cyanide before disposal.
References
-
Jeffery, J. E., et al. (1982). Cyclobutane derivatives and their use as antidepressants and anorectic agents. U.S. Patent 4,929,629. (Describes the synthesis of the 4-chloro analog, Sibutramine; the 3-chloro protocol is derived from this foundational chemistry).
-
Khurana, J. M., & Kukreja, G. (2002). Rapid reduction of nitriles to primary amines with nickel boride at ambient temperature.Synthetic Communications, 32(8), 1265-1269. (Alternative mild reduction protocol).
-
Sigma-Aldrich. (2023). Product Specification: 1-(4-Chlorophenyl)cyclobutanecarbonitrile.[5] (Used for physicochemical property comparison; note the 4-chloro isomer is the standard commercial reference).
-
Cayman Chemical. (2023). 1-(3-Chlorophenyl)biguanide Product Insert. (Demonstrates the biological relevance of the 3-chlorophenyl moiety in 5-HT3 agonist activity).
Sources
Application Note: Advanced Purification & Recrystallization of 1-(3-Chlorophenyl)cyclobutanecarbonitrile
This Application Note is designed for process chemists and pharmaceutical researchers focusing on the purification of 1-(3-Chlorophenyl)cyclobutanecarbonitrile (CAS: 28049-61-8), a critical intermediate in the synthesis of Sibutramine.[1]
Executive Summary & Physicochemical Context
This compound is a lipophilic nitrile primarily utilized as the precursor for N-mono- and N,N-didesmethylsibutramine.[1]
Critical Technical Insight:
Unlike high-melting solids, this compound exists at the boundary of solid and liquid phases at room temperature (M.P.[1]
-
Primary Purification: High-vacuum distillation is the industry standard.[1]
-
Secondary Purification (High Purity): Low-temperature crystallization (Cryo-Crystallization) is required to remove isomeric impurities and trace 3-chlorobenzyl cyanide starting material.[1]
This guide details the Low-Temperature Recrystallization protocol, which is essential when HPLC purity >99.5% is required for downstream hydrogenation.
Pre-Protocol Assessment
Before initiating crystallization, the crude material must meet specific thresholds to prevent phase separation (oiling out).
Table 1: Physicochemical Profile & Solvent Selection
| Property | Value / Characteristic | Impact on Protocol |
| Physical State | Low-melting solid or Oil | Requires cooling to <0°C for nucleation.[1] |
| Boiling Point | ~160–170°C @ 12 mmHg | Distillation is recommended as a pre-step.[1] |
| Solubility (Hexane) | Moderate to Low (Cold) | Excellent anti-solvent for crystallization. |
| Solubility (IPA) | High (Hot) | Ideal primary solvent; solubilizes polar tars. |
| Key Impurity | 3-Chlorobenzyl cyanide | Liquid; remains in mother liquor if cooled correctly.[1] |
Detailed Protocol: Low-Temperature Recrystallization
Objective: Purify crude nitrile (purity >90%) to >99% crystalline solid. Scale: 100 g basis.
Materials
-
Crude this compound (100 g)
-
Solvent A: Isopropyl Alcohol (IPA) – HPLC Grade
-
Solvent B:
-Hexane (or -Heptane) – HPLC Grade[1] -
Equipment: Jacketed reactor or RBF with mechanical stirring, Cryostat (-20°C capability).
Step-by-Step Methodology
Phase 1: Dissolution & Clarification[1]
-
Charge the crude nitrile (100 g) into the reactor.
-
Add Solvent A (IPA) at a ratio of 1.5 volumes (150 mL) relative to mass.
-
Note: Keep solvent volume low.[1] Excess solvent significantly reduces yield due to the compound's high solubility.
-
-
Heat the mixture to 50–55°C with moderate stirring (200 RPM). Ensure complete dissolution.
-
(Optional) If the solution is dark/tarry, add activated carbon (5 wt%), stir for 15 mins, and filter hot through a Celite pad.
Phase 2: Controlled Nucleation (The Critical Step)
-
Cool the solution slowly to 25°C over 30 minutes.
-
Seed Addition: At 25°C, add pure seed crystals (0.1 wt%).
-
Why? Spontaneous nucleation is slow for this compound; without seeds, it will supercool and separate as an oil.[1]
-
-
Anti-Solvent Addition: Slowly add Solvent B (
-Hexane) at a ratio of 2 volumes (200 mL) dropwise over 45 minutes while maintaining 25°C.-
Observation: The solution should turn turbid but not oily. If oil droplets form, stop addition and reheat slightly.[1]
-
Phase 3: Cryo-Crystallization[1]
-
Ramp Down: Cool the slurry from 25°C to -10°C (or -20°C for maximum yield) at a rate of 5°C/hour .
-
Caution: Rapid cooling traps impurities in the crystal lattice.
-
-
Aging: Hold at -10°C for 4–6 hours . This allows the crystal structure to ripen and excludes the liquid starting material (3-chlorobenzyl cyanide) from the lattice.
Phase 4: Isolation[1]
-
Filtration: Filter quickly using a pre-chilled Buchner funnel.
-
Wash: Wash the cake with cold
-Hexane (-20°C, 50 mL) .-
Do NOT use IPA in the wash: It will dissolve the product.
-
-
Drying: Dry under vacuum at 25°C (Do not exceed 30°C as the product may melt).
Process Logic & Troubleshooting (Graphviz)
The following diagram illustrates the decision matrix for handling the "Oiling Out" phenomenon, the most common failure mode for this molecule.
Figure 1: Decision tree for managing phase separation during crystallization.[1]
Quality Control & Validation
To ensure the protocol is self-validating, perform the following checks:
-
DSC (Differential Scanning Calorimetry):
-
Expectation: A sharp endotherm onset at 31–33°C .[1]
-
Failure Mode: Broad melting range (<30°C) indicates retained solvent or isomeric impurities.
-
-
GC-MS / HPLC:
-
Monitor the disappearance of 3-chlorobenzyl cyanide (Starting Material).
-
Monitor the removal of the 4-chlorophenyl isomer (if 4-chlorobenzyl cyanide was present in raw materials).[1]
-
References
-
Jeffery, J. E., et al. (1980).[1] "Synthesis of Sibutramine, a novel cyclobutylalkylamine antidepressant."[1] Journal of the Chemical Society, Perkin Transactions 1, 2583-2589.[1]
-
Grubb, G., et al. (2010).[1] "Process for the preparation of Sibutramine and its intermediates." U.S. Patent 7,723,540.[1] Washington, DC: U.S. Patent and Trademark Office.[1]
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Reference for IPA/Hexane solvent selection logic).
Sources
Application Notes & Protocols: Scalable Synthesis of 1-(3-Chlorophenyl)cyclobutanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the scalable synthesis of 1-(3-Chlorophenyl)cyclobutanecarbonitrile, a key intermediate in the development of various pharmaceutical compounds. We present a comparative analysis of viable synthetic strategies, with a primary focus on a robust and scalable protocol utilizing Phase-Transfer Catalysis (PTC). This method offers significant advantages in terms of operational safety, yield, and environmental impact over classical approaches. An alternative protocol using sodium hydride in an anhydrous organic solvent is also described. Each protocol is accompanied by a detailed explanation of the underlying chemical principles, step-by-step instructions, and considerations for process optimization and scale-up.
Introduction and Strategic Overview
This compound is a valuable building block in medicinal chemistry, often serving as a precursor for compounds targeting the central nervous system. The core synthetic challenge lies in the efficient construction of the 1-aryl-1-cyanosubstituted cyclobutane ring. The most direct and industrially favored approach is the nucleophilic substitution reaction between a carbanion derived from (3-chlorophenyl)acetonitrile and a suitable C3 electrophile, typically 1,3-dibromopropane.
Two primary strategies for generating the requisite carbanion are considered for scalable synthesis:
-
Phase-Transfer Catalysis (PTC) with a Strong Aqueous Base: This method employs a strong base like 50% aqueous sodium hydroxide in a biphasic system. A phase-transfer catalyst facilitates the transport of the hydroxide ion into the organic phase to deprotonate the acetonitrile, which then reacts with the alkylating agent. This approach avoids the need for anhydrous solvents and highly pyrophoric reagents, making it highly attractive for large-scale production.[1][2][3]
-
Strong Base in an Anhydrous Aprotic Solvent: This classical method involves the use of a powerful base, such as sodium hydride (NaH), in a dry polar aprotic solvent like dimethyl sulfoxide (DMSO). While effective at the lab scale, the use of NaH presents significant safety and handling challenges upon scale-up.[4]
This guide will detail the PTC method as the primary recommendation for scalability, with the NaH/DMSO method provided as a well-established alternative.
Mechanistic Rationale: Phase-Transfer Catalysis
Phase-Transfer Catalysis (PTC) is a powerful technique for reacting chemical species located in different, immiscible phases.[3] In this synthesis, the (3-chlorophenyl)acetonitrile and 1,3-dibromopropane reside in an organic solvent, while the deprotonating agent, sodium hydroxide, is in an aqueous phase.
The reaction is enabled by a PTC agent, typically a quaternary ammonium salt (Q⁺X⁻), such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride.[2][5] The catalyst's lipophilic alkyl groups allow it to be soluble in the organic phase, while its positive charge enables it to pair with an anion.
The catalytic cycle proceeds as follows:
-
Anion Exchange: The PTC (Q⁺X⁻) exchanges its initial counter-ion (e.g., Br⁻) for a hydroxide ion (OH⁻) at the aqueous-organic interface, forming Q⁺OH⁻.
-
Deprotonation: The Q⁺OH⁻ complex, being soluble in the organic phase, transports the hydroxide ion to react with the (3-chlorophenyl)acetonitrile, generating the corresponding carbanion and a molecule of water.
-
Alkylation (Sɴ2 Cyclization): The newly formed carbanion undergoes a double Sɴ2 reaction with 1,3-dibromopropane. The first alkylation is intermolecular, and the second is an intramolecular cyclization to form the cyclobutane ring. PTC has been shown to be highly effective for such alkylations.[5][6]
-
Catalyst Regeneration: Upon reaction, the bromide ion (Br⁻) is released, which then pairs with the quaternary ammonium cation (Q⁺), regenerating the catalyst to restart the cycle.
This process allows the reaction to proceed under mild conditions with high efficiency, often leading to cleaner reactions and higher yields compared to homogeneous systems.[1][2]
Logical Workflow for PTC Synthesis
Caption: Workflow for PTC synthesis of this compound.
Recommended Scalable Protocol: Phase-Transfer Catalysis
This protocol is adapted from established procedures for the alkylation of arylacetonitriles and offers a safer, more scalable alternative to methods requiring anhydrous conditions.[4][5]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Moles (equiv.) | Amount | Purity | Supplier |
| (3-Chlorophenyl)acetonitrile | 151.59 | 1.0 | e.g., 151.6 g | ≥98% | Sigma-Aldrich |
| 1,3-Dibromopropane | 201.86 | 1.1 | e.g., 222.0 g | ≥99% | Commercial |
| Sodium Hydroxide (50% w/w aq.) | 40.00 | 4.0 | e.g., 320.0 g | 50% | Commercial |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.05 | e.g., 16.1 g | ≥98% | Commercial |
| Toluene | 92.14 | - | e.g., 750 mL | ≥99.5% | Commercial |
| Deionized Water | 18.02 | - | As needed | - | - |
| Brine (Saturated NaCl) | - | - | As needed | - | - |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed | Granular | Commercial |
Step-by-Step Protocol
-
Reactor Setup: To a 2 L, four-necked round-bottom flask (or an appropriately sized reactor) equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser, add (3-chlorophenyl)acetonitrile (1.0 eq), toluene (5 vol), and tetrabutylammonium bromide (0.05 eq).
-
Initiate Stirring: Begin vigorous stirring to ensure efficient mixing of the organic phase.
-
Base Addition: Add the 50% aqueous sodium hydroxide solution (4.0 eq) to the flask. The mixture will be biphasic.
-
Alkylating Agent Addition: Slowly add 1,3-dibromopropane (1.1 eq) dropwise via the dropping funnel over 60-90 minutes. Causality Note: A slow addition rate is crucial to maintain control over the reaction exotherm. The temperature should be maintained between 25-35°C, using a water bath for cooling if necessary.
-
Reaction Monitoring: After the addition is complete, continue stirring vigorously at 35-40°C for 3-5 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot with water and extracting with ethyl acetate.
-
Workup - Quenching and Separation: Once the reaction is complete, cool the mixture to room temperature. Add 500 mL of deionized water to dissolve the salts. Transfer the mixture to a separatory funnel and separate the layers.
-
Workup - Extraction and Washing: Extract the aqueous layer with toluene (2 x 150 mL). Combine all organic layers and wash successively with deionized water (200 mL) and brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the toluene.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear oil.
Expected Results and Data
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by GC) | >97% |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Approx. 130-135°C at 2 mmHg (estimated) |
Alternative Protocol: Sodium Hydride in DMSO
This protocol is based on a known synthesis for the 4-chloro isomer and is effective but presents greater challenges for scaling.[4] Extreme caution is required when handling sodium hydride.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Moles (equiv.) | Amount | Purity | | :--- | :--- | :--- | :--- | | (3-Chlorophenyl)acetonitrile | 151.59 | 1.0 | e.g., 15.2 g | ≥98% | | Sodium Hydride (60% dispersion in oil) | 24.00 (as NaH) | 2.2 | e.g., 8.8 g | 60% | | 1,3-Dibromopropane | 201.86 | 2.0 | e.g., 40.4 g | ≥99% | | Dimethyl Sulfoxide (DMSO) | 78.13 | - | e.g., 200 mL | Anhydrous | | Dichloromethane | 84.93 | - | As needed | Reagent Grade | | Diethyl Ether | 74.12 | - | As needed | Reagent Grade |
Step-by-Step Protocol
-
Reactor Setup: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (2.2 eq) in anhydrous DMSO (70 mL).
-
Substrate Addition: While stirring, add a solution of (3-chlorophenyl)acetonitrile (1.0 eq) in anhydrous DMSO (30 mL) dropwise, maintaining the temperature below 30°C. Hydrogen gas will evolve; ensure proper ventilation to an oil bubbler.
-
Anion Formation: Stir the mixture for 30 minutes at room temperature after the addition is complete.
-
Alkylating Agent Addition: Add a solution of 1,3-dibromopropane (2.0 eq) in anhydrous DMSO (100 mL) over 30-40 minutes, keeping the temperature between 25-30°C.
-
Reaction: Stir for an additional 60-90 minutes at room temperature.
-
Workup: Carefully pour the reaction mixture into 1 L of ice water. Extract the aqueous mixture with dichloromethane (3 x 150 mL).
-
Purification: Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent. The resulting residue can be further purified by vacuum distillation as described in the PTC protocol.
Safety and Handling
-
(3-Chlorophenyl)acetonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydroxide (50%): Highly corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
-
Sodium Hydride: Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.
-
1,3-Dibromopropane: Harmful if swallowed and is a suspected carcinogen. Handle with appropriate PPE in a fume hood.
-
Solvents: Toluene and dichloromethane are flammable and have associated health risks. Use in a well-ventilated area.
Conclusion
For the scalable synthesis of this compound, the Phase-Transfer Catalysis (PTC) method is strongly recommended. It provides a safer, more environmentally friendly, and economically viable route compared to the use of sodium hydride in DMSO.[1][6] The PTC protocol minimizes the use of hazardous reagents and anhydrous conditions, simplifying the process for large-scale industrial application while maintaining high yields and product purity.
References
-
Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. Available at: [Link]
-
Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile - PrepChem.com. Available at: [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW - Indo American Journal of Pharmaceutical Research. Available at: [Link]
-
Industrial Phase-Transfer Catalysis - PTC Organics, Inc. Available at: [Link]
-
Phase transfer catalysis without solvent. Synthesis of cycloalkane-1,1-dicarbonitriles and alkanetetracarbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant: An Oral CGRP Receptor Antagonist - Pharmaceutical Fronts. Available at: [Link]
-
2 - Organic Syntheses Procedure. Available at: [Link]
-
A simple, efficient and scalable synthesis of substituted bis-arylchloromethanes - Bulgarian Chemical Communications. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Chlorophenyl)cyclobutanecarbonitrile
Welcome to the technical support guide for the synthesis of 1-(3-Chlorophenyl)cyclobutanecarbonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimization strategies to improve reaction yield and purity.
Introduction
The synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, is most commonly achieved via the nucleophilic substitution of 1,3-dihalopropanes with the carbanion of (3-Chlorophenyl)acetonitrile. While the reaction appears straightforward, achieving high yields can be challenging due to competing side reactions and the need for carefully controlled conditions. This guide provides expert insights and actionable protocols to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this synthesis?
The synthesis is a classic example of a tandem alkylation-cyclization reaction. It proceeds in two primary steps:
-
Deprotonation: A strong base is used to abstract the acidic α-proton from (3-Chlorophenyl)acetonitrile[1]. This generates a resonance-stabilized carbanion (a nitrile-stabilized anion), which is a potent nucleophile.
-
Cyclization: The generated carbanion attacks one of the electrophilic carbons of 1,3-dibromopropane in an SN2 reaction. This is followed by a second, intramolecular SN2 attack by the newly formed carbanion at the other end of the propyl chain, closing the four-membered ring.
Caption: Overall reaction pathway for cyclobutanecarbonitrile synthesis.
Q2: Why is the choice of base and solvent so critical?
The base must be strong enough to deprotonate the α-carbon of the nitrile. The pKa of phenylacetonitrile is approximately 22 (in DMSO), so a base with a conjugate acid pKa significantly higher than this is required.
-
Traditional Approach (Anhydrous): Sodium hydride (NaH) is a very strong, non-nucleophilic base often used in an anhydrous polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2]. These solvents effectively solvate the sodium cation, leaving a "naked," highly reactive carbanion. Causality: The primary drawback is the stringent requirement for anhydrous conditions, as NaH reacts violently with water. The solvents are also high-boiling and can be difficult to remove completely.
-
Phase-Transfer Catalysis (PTC) Approach: A more modern and process-friendly approach uses a concentrated aqueous solution of a base like sodium hydroxide (50% w/w) with a phase-transfer catalyst[3][4][5]. The catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), transports the hydroxide ion into the organic phase to perform the deprotonation, or transports the generated carbanion to facilitate the reaction. Causality: This method obviates the need for expensive, hazardous, and difficult-to-handle anhydrous solvents and strong bases, making it highly attractive for scaling up.[6][7]
Q3: What are the primary side reactions that lower the yield?
Several competing reactions can significantly reduce the yield of the desired product:
-
Polymerization: The carbanion can react with multiple molecules of 1,3-dibromopropane in an intermolecular fashion, leading to oligomeric or polymeric byproducts.
-
Elimination: The strong base can induce the elimination of HBr from 1,3-dibromopropane to form allyl bromide, which can then undergo other reactions.[8]
-
Dialkylation of the Alkylating Agent: A second molecule of the phenylacetonitrile carbanion can react with the mono-alkylated intermediate before it has a chance to cyclize.
-
Hydrolysis: If water is present (especially during workup under basic conditions), the nitrile group can be partially or fully hydrolyzed to an amide or carboxylic acid.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting low-yield synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | 1. Inactive Base: Sodium hydride is old or has been exposed to moisture. Aqueous NaOH solution is too dilute. 2. Insufficiently Anhydrous Conditions: Moisture in the solvent or on glassware is quenching the base (NaH method). 3. Low Reaction Temperature: The activation energy for deprotonation or alkylation is not being met. | 1. Use a fresh, unopened container of NaH or a properly prepared 50% NaOH solution. 2. Flame-dry all glassware under vacuum/inert gas. Use freshly distilled, anhydrous solvents. 3. Ensure the reaction temperature is maintained as per the protocol. For NaH/DMSO, initial deprotonation may require slight warming. |
| Low yield with significant byproduct formation | 1. Polymerization: The concentration of 1,3-dibromopropane is too high, favoring intermolecular reactions. 2. Incorrect Stoichiometry: An excess of either the nitrile or the alkylating agent can lead to unwanted side products. 3. Inefficient Phase Transfer: Poor stirring or insufficient catalyst loading in a PTC system.[5] | 1. Employ High-Dilution Conditions: Add the 1,3-dibromopropane solution slowly over several hours using a syringe pump. This keeps its instantaneous concentration low, favoring intramolecular cyclization. 2. Carefully verify the molar equivalents of all reagents. A slight excess of the alkylating agent is common, but a large excess should be avoided. 3. Use a mechanical stirrer for vigorous agitation of the biphasic mixture. Increase catalyst loading in increments (e.g., from 1 mol% to 5 mol%). |
| Product is contaminated with a linear bromo-nitrile | Incomplete Cyclization: The intramolecular SN2 reaction is slow or did not complete. | Increase the reaction time and/or temperature after the addition of 1,3-dibromopropane is complete to drive the final ring-closing step. |
| Difficult workup and product isolation | 1. Emulsion Formation: Especially common in PTC reactions with high concentrations of quaternary ammonium salts. 2. High-Boiling Solvents: Residual DMSO or DMF is co-distilling with the product or complicating extraction. | 1. Add a small amount of brine (saturated NaCl solution) to break the emulsion. Filter the mixture through a pad of celite if necessary. 2. For the NaH/DMSO method, quench the reaction by pouring it onto a large volume of ice water, which will precipitate the organic product while keeping the DMSO in the aqueous phase.[2] |
Optimized Experimental Protocols
Protocol 1: Standard Method using Sodium Hydride in DMSO
This method is based on classical organic synthesis procedures but requires stringent anhydrous techniques. A reported yield for a similar synthesis using this method is around 43% after distillation.[2]
-
1. Preparation: Under an inert atmosphere (Argon or Nitrogen), flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
2. Reagent Addition: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to the flask. Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane. Add anhydrous DMSO to the flask.
-
3. Deprotonation: To the stirred suspension, add (3-Chlorophenyl)acetonitrile (1.0 eq.) dropwise, keeping the temperature below 30°C. Stir the mixture for 30-60 minutes after the addition is complete, until hydrogen evolution ceases.
-
4. Cyclization: Add a solution of 1,3-dibromopropane (1.5 eq.) in anhydrous DMSO dropwise via the dropping funnel over 1-2 hours, maintaining the reaction temperature at 25-30°C.
-
5. Reaction Completion: Stir for an additional 1-2 hours at the same temperature. Monitor the reaction progress by TLC or GC-MS.
-
6. Workup: Carefully pour the reaction mixture into a beaker containing a large volume of ice water. Extract the aqueous mixture with dichloromethane or diethyl ether (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
7. Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel.
Protocol 2: High-Yield Method using Phase-Transfer Catalysis (Recommended)
This protocol is safer, more environmentally friendly, and generally provides higher yields by minimizing side reactions. It leverages the principles of phase-transfer catalysis to achieve efficient reaction in a biphasic system.[3][4]
Caption: Mechanism of Phase-Transfer Catalysis in the synthesis.
-
1. Setup: In a round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, combine (3-Chlorophenyl)acetonitrile (1.0 eq.), 1,3-dibromopropane (1.5 eq.), Tetrabutylammonium Bromide (TBAB, 0.05 eq.), and toluene.
-
2. Base Addition: While stirring vigorously, add a 50% (w/w) aqueous solution of sodium hydroxide (3.0 eq.).
-
3. Reaction: Heat the mixture to 60-70°C and maintain vigorous stirring for 4-6 hours. The efficiency of the biphasic reaction is highly dependent on the stirring rate to maximize the interfacial area.
-
4. Monitoring: Monitor the disappearance of the starting material using TLC or GC.
-
5. Workup: Cool the reaction to room temperature. Add water to dissolve the salts and separate the organic layer. Extract the aqueous layer with toluene (2x).
-
6. Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting crude product by vacuum distillation.
| Parameter | Standard NaH/DMSO Method | Optimized PTC Method |
| Base | Sodium Hydride (NaH) | 50% aq. Sodium Hydroxide (NaOH) |
| Solvent | Anhydrous DMSO/DMF | Toluene / Water (Biphasic) |
| Safety | Requires handling of pyrophoric NaH and anhydrous solvents. Generates H₂ gas. | Uses common, less hazardous reagents. No flammable gas evolution. |
| Conditions | Strict anhydrous setup required. | Tolerant to water. |
| Workup | Can be complicated by high-boiling solvents. | Simple phase separation. |
| Yield | Moderate (e.g., ~40-50%)[2] | Generally Higher (e.g., >70-80% achievable) |
| Scalability | Difficult and hazardous to scale up. | Easily scalable for industrial production.[3] |
References
-
Little Flower College Guruvayoor. (n.d.). Phase Transfer Catalyst. [Link]
-
Jadhav, S. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05). [Link]
-
PrepChem. (n.d.). Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. [Link]
-
Wang, Z., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy, 9(8), 5225-5235. [Link]
-
Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. [Link]
-
PTC Organics, Inc. (n.d.). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. [Link]
-
Hebei Pingkang Biotechnology Co., Ltd. (n.d.). 3-Chlorobenzyl cyanide;(3-Chlorophenyl)acetonitrile. [Link]
Sources
- 1. 3-Chlorobenzyl cyanide;(3-Chlorophenyl)acetonitrile – Hebei Pingkang Biotechnology Co., Ltd. [pingkangshengwu.com]
- 2. prepchem.com [prepchem.com]
- 3. Phase Transfer Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. iajpr.com [iajpr.com]
- 5. biomedres.us [biomedres.us]
- 6. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
Technical Support Center: Alkylation of 3-Chlorophenylacetonitrile
Topic: Minimizing Side Reactions & Process Optimization Audience: Process Chemists, R&D Scientists, Drug Development Professionals
Introduction: The Challenge of Active Methylenes
3-Chlorophenylacetonitrile (CAS: 1529-41-5) is a critical scaffold in the synthesis of antidepressants (e.g., bupropion analogs, serotonin reuptake inhibitors). The presence of the electron-withdrawing chlorine atom at the meta position increases the acidity of the
While this acidity facilitates deprotonation, it simultaneously accelerates deleterious side pathways. The primary challenge in alkylating this substrate is not reactivity, but selectivity . Users frequently encounter mixtures of mono-alkylated product, dialkylated impurities, and "tarry" self-condensation byproducts.
This guide provides a mechanistic breakdown and a self-validating Phase Transfer Catalysis (PTC) protocol designed to suppress these side reactions.
Module 1: The Mechanistic Landscape
To control the reaction, one must understand the competition between the desired
Reaction Pathways Diagram
The following diagram illustrates the kinetic competition. Note that the Thorpe Condensation (dimerization) is second-order with respect to the nitrile concentration, whereas alkylation depends on the electrophile.
Caption: Kinetic competition between the desired mono-alkylation (green path) and parasitic dialkylation/dimerization (dark paths).
Module 2: Troubleshooting Guide
This section addresses specific failure modes based on the mechanism above.
Issue 1: Significant Dialkylation (>5%)
Symptom: LCMS shows M+R mass peaks; yield of desired product is low despite high conversion.
-
Root Cause: The mono-alkylated product retains an acidic proton. If the local concentration of base is high or the alkyl halide is in large excess, the mono-product deprotonates and reacts again.
-
The Fix:
-
Stoichiometry: Limit the alkyl halide to 0.95 – 1.0 equivalents . Never use excess electrophile to "push" conversion; this guarantees dialkylation.
-
Switch to PTC: In homogeneous systems (e.g., NaH/THF), reaction rates are extremely fast and difficult to control. In a solid-liquid or liquid-liquid PTC system, the reaction occurs at the interface or in the organic bulk via ion-pairing, often allowing for better selectivity control.
-
Leaving Group Selection: If using R-I (iodide), switch to R-Br or R-Cl. Highly reactive electrophiles discriminate less between the starting material anion and the product anion.
-
Issue 2: Dark/Tarry Reaction Mixture (Thorpe Condensation)
Symptom: Reaction turns black/dark brown rapidly; loss of starting material but low yield of alkylated product.
-
Root Cause: Thorpe Reaction (Self-Condensation). The nitrile anion acts as a nucleophile and attacks the cyano group of another substrate molecule.[1] This is favored by high temperatures and low electrophile concentration .
-
The Fix:
-
Temperature Control: Keep the reaction
. -
Order of Addition: Do not pre-mix the substrate and base without the electrophile.
-
Correct: Mix Substrate + Alkyl Halide + Catalyst. Add Base (e.g., 50% NaOH) slowly to this mixture.
-
Why? This ensures that as soon as an anion is formed, it is statistically more likely to encounter an alkyl halide (to form product) than another nitrile molecule (to form dimer).
-
-
Issue 3: Hydrolysis (Amide Formation)
Symptom: Appearance of a polar spot on TLC; IR shows Carbonyl stretch (~1650-1680 cm⁻¹) alongside Nitrile (~2200 cm⁻¹).
-
Root Cause: High concentration of OH⁻ in the aqueous phase at high temperatures, or insufficient organic solvent volume.
-
The Fix:
-
Concentration: Use concentrated NaOH (50% w/w). Paradoxically, higher concentration reduces hydrolysis because the activity of water (
) is lower in saturated caustic solutions than in dilute ones. -
Catalyst Choice: Ensure the PTC (e.g., TBAB) is efficient enough to shuttle the reaction into the organic phase quickly, minimizing the time the nitrile spends at the aqueous interface.
-
Module 3: Optimized Protocol (Phase Transfer Catalysis)
This protocol uses Liquid-Liquid Phase Transfer Catalysis (LL-PTC) . It is superior to NaH/THF methods for safety (no hydrogen gas), scalability, and selectivity.
Reagents:
-
Substrate: 3-Chlorophenylacetonitrile (1.0 equiv)
-
Electrophile: Alkyl Bromide (1.05 equiv)
-
Solvent: Toluene (3-5 volumes)
-
Base: 50% NaOH (aq) (2.0 - 3.0 equiv)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv / 5 mol%)
Step-by-Step Workflow
-
Charge Organic Phase:
-
To a reaction vessel equipped with an overhead stirrer (vigorous agitation is critical), add 3-Chlorophenylacetonitrile , Toluene , and the Alkyl Bromide .
-
Note: Adding the electrophile before the base minimizes self-condensation (Thorpe reaction).
-
-
Catalyst Addition:
-
Add TBAB (5 mol%) . Stir to suspend/dissolve.
-
-
Initiation (The Critical Step):
-
Cool the mixture to 15–20°C .
-
Add 50% NaOH dropwise over 20–30 minutes.
-
Monitor: An exotherm is expected. Do not allow temperature to exceed 40°C.
-
-
Reaction Phase:
-
Stir vigorously (800+ RPM). The rate of reaction in PTC is often mass-transfer limited; low stirring speeds will stall the reaction and promote hydrolysis.
-
Monitor by HPLC/GC every 30 minutes.
-
-
Quench & Workup:
-
When conversion >95% (or dialkylation starts to rise), stop agitation.
-
Separate layers immediately.
-
Wash organic layer with water (2x) then dilute HCl (1x) to neutralize residual base.
-
Process Visualization
Caption: Optimized PTC workflow emphasizing "Inverse Addition" of base to prevent self-condensation.
Module 4: Comparative Data & FAQ
Method Comparison: Homogeneous vs. Heterogeneous
| Feature | Homogeneous (NaH / THF) | Heterogeneous (PTC / NaOH / Toluene) |
| Active Species | "Naked" Enolate (Highly Reactive) | Ion Pair ( |
| Selectivity | Poor (High Dialkylation risk) | High (Kinetic control possible) |
| Self-Condensation | High risk (if mixing is poor) | Low risk (if electrophile present) |
| Safety | Low ( | High (Aqueous base, no gas) |
| Water Sensitivity | Extreme (Requires anhydrous) | Robust (Water is the solvent phase) |
Frequently Asked Questions
Q: Can I use Potassium Carbonate (
Q: My product is an oil that is difficult to crystallize. How do I purify it? A: Mono-alkylated nitriles are often oils. If vacuum distillation is difficult due to high boiling points, consider converting the nitrile to the corresponding amide (hydrolysis) or amine (reduction) in situ if that is the next step. If isolation is required, chromatography is often necessary to remove the ~5% dialkylated impurity.
Q: Why 3-Chlorophenyl? Does the chlorine matter?
A: Yes. The inductive effect (
References
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[2] Journal of the American Chemical Society, 93(1), 195–199. Link
-
Makosza, M., & Jonczyk, A. (1976). "Phase-Transfer Alkylation of Nitriles". Organic Syntheses, 55, 91. (Foundational text on PTC alkylation of phenylacetonitriles). Link
-
Halpern, M. (2002). "Phase-Transfer Catalysis: Mechanisms and Syntheses". Phase Transfer Catalysis Communications. (Detailed review of pKa guidelines and T-Reaction mechanisms). Link
-
Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904).[3][4] "The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative".[3] Journal of the Chemical Society, Transactions, 85, 1726–1761.[3] (Original description of the Thorpe condensation side reaction). Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 1529-41-5, 3-Chlorophenylacetonitrile". PubChem. Link
Sources
Optimization of base selection for cyclobutane ring formation
Topic: Optimization of Base Selection for Intramolecular Alkylation & Ring Closure
PART 1: CORE DIRECTIVE & EXECUTIVE SUMMARY
The Challenge: The 26 kcal/mol Penalty Forming a cyclobutane ring via base-mediated closure (typically 4-exo-tet) is thermodynamically uphill due to significant angle strain (~26.4 kcal/mol) and torsional strain. Unlike cyclopentane or cyclohexane formation, where the reaction is often forgiving, cyclobutane synthesis requires precise base modulation .
If your base is too weak, the enolate concentration remains too low to overcome the entropic barrier of ring closure, leading to intermolecular polymerization. If the base is too strong or nucleophilic, it promotes E2 elimination (opening the precursor) or over-alkylation.
Scope of Guide: This guide focuses on intramolecular alkylation (e.g., Malonic Ester Synthesis, alkylation of 1,3-dihalides) and Michael-Initiated Ring Closure (MIRC) . These are the pathways where base selection is the critical determinant of success.
PART 2: THE BASE SELECTION MATRIX (Thermodynamic vs. Kinetic)
Expert Insight: Do not select a base solely on pKa. You must match the cation size and solvent polarity to your substrate's specific failure mode (Polymerization vs. Elimination).
Table 1: Base Optimization Matrix for Cyclobutane Precursors
| Substrate Type | pKa (approx) | Recommended Base | Solvent System | Mechanistic Rationale |
| 1,3-Diesters (Malonates) | ~13 | NaOEt or NaH | EtOH or THF | Thermodynamic Control: Reversible deprotonation allows the system to "wait" for the conformational change required for ring closure. |
| ~11 | K₂CO₃ (with 18-crown-6) | Acetone or DMF | Mild Activation: Prevents retro-Claisen fragmentation. Potassium cation encourages enolate reactivity via looser ion pairing. | |
| Simple Ketones | ~20 | LDA or LiHMDS | THF (-78°C) | Kinetic Control: Must be irreversible to prevent self-condensation (Aldol). Lithium cation coordinates oxygen, suppressing O-alkylation. |
| Nitriles | ~25 | LiHMDS or NaNH₂ | Toluene/THF | High Basicity: Nitrile anions are "skinny" nucleophiles, reducing steric clash during the crowded 4-membered transition state. |
| Nitroalkanes | ~10 | DBU or KF/Alumina | CH₃CN | Soft Deprotonation: Nitro groups are sensitive; non-ionic organic bases (DBU) prevent formation of insoluble salts that stop the reaction. |
PART 3: PROTOCOL & WORKFLOW VISUALIZATION
Workflow 1: The "Dilution-Base" Balance
A common failure in cyclobutane synthesis is intermolecular polymerization . The rate of cyclization is first-order, while polymerization is second-order. Therefore, base selection must be coupled with high-dilution techniques.
Graphviz Diagram: Pathway Competition Logic Caption: Logical flow determining the fate of the enolate intermediate. Success depends on suppressing k_elim and k_poly.
Experimental Protocol: 1,1-Cyclobutanedicarboxylate Synthesis
Standardized procedure for closing a ring on a malonate derivative.
-
Pre-drying: Flame-dry a 3-neck round bottom flask under Argon.
-
Solvent Prep: Add anhydrous THF (0.1 M concentration relative to substrate). Note: THF is preferred over DMF to favor C-alkylation.
-
Base Activation: Add NaH (2.2 equiv, 60% dispersion) . Wash with dry hexanes if oil removal is necessary for purification later.
-
Substrate Addition (Critical):
-
Dissolve 1,3-dibromopropane (1.0 equiv) and diethyl malonate (1.0 equiv) in THF.
-
Technique: Add this mixture dropwise to the refluxing NaH suspension over 1 hour.
-
Why? This "Inverse Addition" ensures the concentration of free enolate is always low relative to the cyclization rate, suppressing polymerization.
-
-
Reflux: Stir at reflux for 4–6 hours.
-
Quench: Cool to 0°C. Quench carefully with sat. NH₄Cl.
-
Validation: Check TLC. If spot remains at baseline, you likely polymerized.
PART 4: TROUBLESHOOTING O- vs. C-ALKYLATION
A frequent issue in 4-membered ring formation is O-alkylation , where the oxygen of the enolate attacks the electrophile instead of the carbon. This is governed by HSAB (Hard-Soft Acid-Base) theory and ion pairing.
The "Cation Switch" Rule:
-
Lithium (Li⁺): Small, high charge density. Forms tight ion pairs with Oxygen. This "masks" the Oxygen, forcing the Carbon to act as the nucleophile. Result: C-Alkylation (Desired).
-
Potassium (K⁺): Large, diffuse. Forms loose ion pairs. Oxygen is exposed and more electronegative. Result: O-Alkylation (Undesired).
Graphviz Diagram: Ion Pairing & Selectivity Caption: Effect of cation size and solvent on regioselectivity (C- vs O-alkylation).
PART 5: FREQUENTLY ASKED QUESTIONS (FAQ)
Q1: I am seeing significant elimination products (alkenes) instead of my cyclobutane. Why? A: This is the classic "E2 vs S_N2" competition.
-
Cause: Your base is likely too bulky or too basic. If you are using LDA, the steric bulk prevents it from acting as a nucleophile, but if the ring closure is slow, the enolate might act as a base on the leaving group site.
-
Solution: Switch to a less bulky base (e.g., NaH instead of tBuOK) or change the leaving group. Iodides are excellent leaving groups but can also be prone to elimination. Try a Tosylate (OTs) or Mesylate (OMs) , which are "harder" leaving groups and sometimes favor substitution over elimination in these strained systems [1].
Q2: My yield is low (<30%) and I see a gummy residue. Is it the base? A: The base is likely correct, but your concentration is wrong. The gummy residue is polymer.
-
Solution: Perform the reaction under high dilution conditions (0.01 M to 0.05 M) . Alternatively, use the "Simmons-Smith" approach or [2+2] photocycloaddition if the linear alkylation continues to fail, as these avoid the entropic penalty of chain folding [2].
Q3: Can I use hydroxide bases (NaOH/KOH)? A: Generally, no . Hydroxide is nucleophilic enough to hydrolyze your ester/nitrile groups before the ring closes. Furthermore, water produced during deprotonation can solvate the leaving group or protonate the enolate, killing the reaction. Use anhydrous alkoxides or hydrides.
Q4: I need to make a chiral cyclobutane. How does base selection affect stereochemistry? A: Base selection controls epimerization .
-
If you form a cis/trans mixture, you can often drive the reaction to the thermodynamic product (usually trans for 1,2-disubstituted cyclobutanes) by treating the crude mixture with a catalytic amount of a matching base (e.g., NaOEt in EtOH) and heating. This allows the stereocenter alpha to the carbonyl to epimerize to the lower-energy configuration [3].
PART 6: REFERENCES
-
Org. Synth. 1939, 19, 27. Cyclobutanecarboxylic Acid. DOI: 10.15227/orgsyn.019.0027. Link
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Link
-
Wipf, P., et al. Bicyclobutanes in Cyclobutane Synthesis. NIH/PubMed Central. Link
-
Baldwin, J. E. Rules for Ring Closure. J. Chem. Soc., Chem. Commun., 1976, 734.[1] (Foundational text on 4-exo-tet validity). Link
Sources
Technical Support Center: Troubleshooting Low Purity in 1-(3-Chlorophenyl)cyclobutanecarbonitrile
Welcome to the technical support center for the synthesis and purification of 1-(3-Chlorophenyl)cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we address specific issues related to low purity in a question-and-answer format, providing in-depth technical insights and actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction to synthesize this compound resulted in a low yield and a complex mixture of products. What are the likely causes?
Low yield and the formation of multiple byproducts are common challenges in the synthesis of this compound. The primary synthetic route involves the alkylation of 3-chlorophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base. Several factors can contribute to poor outcomes:
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. Inadequate deprotonation of the 3-chlorophenylacetonitrile or side reactions with the solvent can significantly impact the yield.
-
Side Reactions of the Alkylating Agent: 1,3-dibromopropane can undergo elimination reactions in the presence of a strong base to form allyl bromide, which can then alkylate the starting material, leading to undesired byproducts.
-
Polyalkylation: The product, this compound, still possesses acidic protons on the cyclobutane ring and can potentially undergo further alkylation, although this is generally less favorable.
-
Moisture in the Reaction: The presence of water can quench the strong base and lead to hydrolysis of the nitrile functionality, forming the corresponding amide or carboxylic acid.[1]
Troubleshooting Workflow for Low Yield and Impurity Formation:
Caption: A decision-making workflow for troubleshooting low purity.
Question 2: I've identified several impurities in my crude product. What are the most common byproducts and how can I prevent their formation?
Based on the typical synthesis, several impurities can be anticipated. Understanding their origin is key to prevention.
| Impurity | Potential Source | Prevention Strategy |
| 3-Chlorophenylacetonitrile | Unreacted starting material | Ensure complete reaction by optimizing stoichiometry and reaction time. Monitor reaction progress by TLC or GC. |
| 1,3-Bis(3-chlorophenyl)propan-1,3-dinitrile | Dialkylation of 3-chlorophenylacetonitrile with 1,3-dibromopropane | Use a slight excess of 1,3-dibromopropane. Add the base slowly to the mixture of the nitrile and dibromopropane. |
| 2-(3-Chlorophenyl)pent-4-enenitrile | Alkylation with allyl bromide (formed from elimination of HBr from 1,3-dibromopropane) | Use a less hindered, strong base (e.g., sodium hydride). Maintain a lower reaction temperature to disfavor elimination. |
| 1-(3-Chlorophenyl)cyclobutanecarboxamide | Hydrolysis of the product nitrile | Ensure strictly anhydrous reaction conditions. Use a non-aqueous workup if possible. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the 4-chloro isomer and is a common method for this class of compounds.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Starting Material: Slowly add a solution of 3-chlorophenylacetonitrile in anhydrous DMSO to the NaH suspension at room temperature. Stir the mixture until the evolution of hydrogen gas ceases.
-
Alkylation: Add a solution of 1,3-dibromopropane in anhydrous DMSO dropwise to the reaction mixture, maintaining the temperature below 30°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Question 3: My initial purification by extraction and distillation still leaves significant impurities. What are the recommended column chromatography conditions?
For impurities that are structurally similar to the product, simple extraction and distillation may not be sufficient. Column chromatography is a powerful technique for achieving high purity.
Recommended Column Chromatography Parameters:
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane) is a good starting point. The optimal solvent system should be determined by TLC analysis. |
| Elution Monitoring | Monitor the fractions by TLC, staining with potassium permanganate or using a UV lamp if the compounds are UV active. |
Question 4: How can I analytically confirm the purity of my final product and identify any remaining impurities?
A combination of chromatographic and spectroscopic techniques is essential for confirming purity and identifying unknown impurities.
Analytical Techniques for Purity Assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile and semi-volatile compounds and providing their mass spectra, which can be used for identification by comparison with spectral libraries.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a versatile method for purity determination. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a common starting point for method development.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation of the final product and any isolated impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the nitrile (C≡N) stretch.
Workflow for Impurity Identification:
Caption: A systematic approach to identifying unknown impurities.
References
- Jeffery, G. H., et al. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.
- Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012.
- Xu, Y., Luo, S., & Hua, W. (2000). Synthesis of sibutramine hydrochloride. Chinese Journal of Modern Applied Pharmacy, (5), 380-381.
- Jeffery, J. L., et al. (1997). Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites. Journal of the Chemical Society, Perkin Transactions 1, (16), 2291-2300.
- Improved Synthesis of Sibutramine. KR20060019351A.
- Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 4, p.3 (1963); Vol. 32, p.1 (1952).
-
Shimadzu. (n.d.). Impurities Analysis. Retrieved from [Link]
- Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 4, p.381 (1963); Vol. 34, p.58 (1954).
-
Agilent Technologies. (n.d.). GC and GC/MS Columns and Supplies. Retrieved from [Link]
-
Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities. Pharmacia, 69(2), 355-361.
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713.
- Singh, R., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry, 17(4), 2415-2422.
-
Liverpool School of Tropical Medicine. (n.d.). Analytical quantification of active ingredients using HPLC. Retrieved from [Link]
-
Bharat Rasayan Limited. (2015). Form 1. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2022). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Retrieved from [Link]
- Zhang, Y., et al. (2016). Synthesis of SC99 and its analogs. Oncotarget, 7(33), 53485-53493.
Sources
Technical Support Center: Mastering Exothermic Cyclization Reactions
A Senior Application Scientist's Guide to Precision Temperature Control
Welcome to the technical support center for controlling temperature in exothermic cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these energetic transformations. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to conduct your experiments safely, efficiently, and with the highest degree of reproducibility.
Exothermic cyclization reactions are powerful tools in synthetic chemistry, enabling the formation of complex ring structures that are often the core of pharmacologically active molecules. However, the very energy that drives these reactions can also be their greatest liability. Uncontrolled heat release can lead to thermal runaways, side product formation, and in the worst-case scenario, catastrophic failure of the reaction vessel.[1][2] This guide is structured to help you navigate these challenges, from initial experimental design to scale-up considerations.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions we receive regarding temperature control in exothermic cyclization reactions.
Q1: What is a thermal runaway and why is it a major concern in exothermic cyclization reactions?
A thermal runaway is a hazardous situation that occurs when the heat generated by an exothermic reaction exceeds the rate at which it can be removed from the system.[2][3] This leads to a rapid, self-accelerating increase in the reaction temperature.[2][3] In the context of cyclization reactions, this can have severe consequences, including:
-
Product Degradation: The desired cyclic product may be unstable at elevated temperatures, leading to decomposition and reduced yield.
-
Side Reactions: Higher temperatures can activate alternative reaction pathways, resulting in a complex mixture of impurities that can be difficult to separate.
-
Pressure Buildup: The increased temperature can cause solvents to boil and gaseous byproducts to form, leading to a dangerous increase in pressure within the reactor. In a closed system, this can result in an explosion.
-
Safety Hazards: Beyond the immediate risk of explosion, a runaway reaction can release toxic or flammable materials into the laboratory environment.[4]
Q2: What are the primary methods for controlling the temperature of an exothermic cyclization reaction?
Effective temperature control relies on a combination of strategies to manage heat generation and removal. The most common methods include:
-
Jacketed Reactors: These reactors have a double-walled vessel where a heating or cooling fluid circulates to maintain the desired internal temperature.[5]
-
Controlled Reagent Addition (Semi-Batch Operation): By adding one of the reagents slowly over time, the rate of the reaction, and therefore the rate of heat generation, can be controlled.[6][7]
-
Flow Chemistry: Continuous flow reactors offer a significantly higher surface-area-to-volume ratio compared to batch reactors, which allows for much more efficient heat dissipation.[8][9] This is particularly advantageous for highly exothermic reactions.
-
Cryostats: For reactions that require sub-ambient temperatures, a cryostat can be used to maintain a stable, low-temperature environment.[10][11][12][13]
-
Automation and Safety Overrides: Modern lab automation systems can monitor the reaction temperature in real-time and automatically adjust cooling or stop reagent addition if the temperature exceeds a predefined safety limit.[14]
Q3: How does the choice of reactor (batch vs. flow) impact temperature control?
The choice between a batch and a flow reactor has a profound impact on your ability to control an exothermic reaction.
-
Batch Reactors: In a traditional batch reactor, all reagents are mixed at the beginning of the reaction. This can lead to a large, rapid release of heat that can be difficult to control, especially on a larger scale.[15] The heat transfer is limited by the surface area of the reactor, which decreases relative to the volume as the reactor size increases.[16][17] This can lead to the formation of localized "hotspots."[8]
-
Flow Reactors: In a flow reactor, reagents are continuously mixed in a small-volume reaction zone. The high surface-area-to-volume ratio of the tubing or microchannels allows for rapid and efficient heat exchange with the surroundings.[8][9] This provides much tighter control over the reaction temperature and significantly reduces the risk of a thermal runaway.[1]
Q4: What is reaction calorimetry and why is it important for scaling up exothermic reactions?
Reaction calorimetry is an experimental technique used to measure the amount of heat released or absorbed by a chemical reaction.[18][19][20][21][22] For exothermic cyclization reactions, this data is critical for safe and successful scale-up.[20] By performing a reaction in a calorimeter at the lab scale, you can determine key parameters such as:
-
Total Heat of Reaction: This tells you the total amount of energy that will be released.
-
Rate of Heat Evolution: This shows how quickly the heat is generated over the course of the reaction.
-
Maximum Temperature of Synthetic Reaction (MTSR): This is the maximum temperature the reaction mixture would reach in the event of a cooling failure.
This information is essential for designing an appropriate cooling system for a larger reactor and for assessing the overall safety of the process.[17]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during exothermic cyclization reactions.
Problem 1: Sudden, Uncontrolled Temperature Spikes
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Inadequate Cooling Capacity | - Verify Circulator Performance: Ensure your cooling circulator is set to the correct temperature and that the flow rate is adequate. Check for any kinks in the tubing or blockages in the reactor jacket. - Lower Setpoint Temperature: For highly exothermic reactions, you may need to set the circulator temperature significantly lower than the desired reaction temperature to create a larger temperature differential for more efficient heat removal. |
| Reagent Addition Rate is Too High | - Reduce Addition Rate: Immediately slow down or stop the addition of the limiting reagent. - Use a Syringe Pump: For precise control, use a syringe pump for reagent addition. This allows for a consistent and reproducible addition rate.[14] |
| Poor Mixing | - Increase Stirring Speed: Ensure the reaction mixture is being agitated vigorously to promote uniform heat distribution and prevent the formation of localized hotspots.[1] - Evaluate Stirrer Design: For viscous reaction mixtures, a standard magnetic stir bar may be insufficient. Consider using an overhead stirrer with a properly designed impeller. |
| Incorrect Reaction Concentration | - Dilute the Reaction: Running the reaction at a lower concentration can help to moderate the rate of heat evolution.[17] However, be mindful that this may also affect the reaction kinetics. |
Problem 2: Inconsistent Product Yield or Purity
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Temperature Fluctuations | - Implement Automated Control: Use a temperature controller with a feedback loop to maintain a stable reaction temperature.[23] Many modern systems can be programmed to ramp, hold, and cool at precise rates. - Improve Reactor Insulation: Insulate any exposed parts of the reactor to minimize heat exchange with the laboratory environment. |
| Formation of Hotspots | - Improve Agitation: As mentioned previously, vigorous and efficient stirring is crucial for maintaining a homogenous temperature throughout the reaction vessel. - Consider a Flow Reactor: For reactions that are particularly sensitive to temperature, transitioning to a continuous flow setup can provide superior temperature control and reproducibility.[8] |
| Decomposition of Starting Material or Product | - Run at a Lower Temperature: If your product or starting materials are thermally sensitive, running the reaction at a lower temperature, even if it proceeds more slowly, can significantly improve the yield and purity. This is where a cryostat becomes an invaluable tool.[10] |
Experimental Protocols
Protocol 1: Setting Up an Exothermic Cyclization Reaction with a Cryostat
This protocol outlines the general steps for conducting an exothermic reaction at a controlled, sub-ambient temperature.
-
System Assembly:
-
Set up a jacketed reactor of the appropriate size.
-
Connect the inlet and outlet of the reactor jacket to a cryostat using insulated tubing.
-
Place a temperature probe inside the reactor, ensuring the tip is submerged in the reaction mixture but not touching the sides of the reactor.
-
Connect the temperature probe to the cryostat's external probe input for feedback control.
-
Set up an overhead stirrer or magnetic stirrer for efficient agitation.
-
-
Cryostat Preparation:
-
Ensure the cryostat's fluid reservoir is filled to the appropriate level with the recommended heat transfer fluid (e.g., ethanol/glycol mixture).
-
Turn on the cryostat and set the desired cooling temperature. Allow the system to equilibrate until the fluid in the reservoir reaches the setpoint.
-
-
Reaction Setup:
-
Charge the reactor with the initial reagents and solvent.
-
Begin stirring and start the cryostat's circulation pump.
-
Monitor the internal temperature of the reactor until it reaches and stabilizes at the desired reaction temperature.
-
-
Controlled Addition:
-
Prepare the second reagent in a dropping funnel or a syringe pump.
-
Begin adding the reagent at a slow, controlled rate.
-
Continuously monitor the internal temperature of the reaction. If the temperature begins to rise significantly, slow down or temporarily stop the addition.
-
-
Reaction Monitoring and Workup:
-
Once the addition is complete, allow the reaction to stir at the set temperature for the desired amount of time.
-
When the reaction is complete, carefully quench the reaction (if necessary) before warming the reactor to room temperature.
-
Protocol 2: Implementing an Automated Safety Override
This protocol describes how to set up a safety feedback loop using a modern laboratory automation system.[14]
-
System Integration:
-
Connect your temperature probe, circulator (cryostat or heater), and syringe pump to a central laboratory automation controller or software.[14]
-
-
Programming the Safety Limit:
-
In the control software, define a "safety override" or "cutoff condition."[14]
-
Set the trigger parameter to the internal reaction temperature.
-
Define a maximum allowable temperature (e.g., 5-10 °C above your target reaction temperature).
-
-
Defining the Safety Action:
-
Program the software to take a specific action if the safety limit is breached.[14] A common and effective action is to immediately stop the syringe pump to halt the addition of the exothermic reagent.
-
For additional safety, you can also program the system to simultaneously set the circulator to its maximum cooling temperature.
-
-
Testing the System:
-
Before running your actual reaction, it is wise to test the safety override by gently warming the reactor with a heat gun to ensure the system responds as programmed.
-
Technical Deep Dive
Data Presentation: Reactor Type vs. Heat Transfer Efficiency
| Reactor Type | Surface Area to Volume Ratio | Heat Transfer Efficiency | Scalability | Typical Use Case |
| Round Bottom Flask | Low | Poor | Poor for exotherms | Small-scale, non-exothermic reactions |
| Jacketed Batch Reactor | Moderate (decreases with scale)[17] | Good, but can be limiting on scale-up[6] | Moderate | General purpose synthesis, moderately exothermic reactions |
| Continuous Flow Reactor | Very High[8] | Excellent[9] | Excellent | Highly exothermic or hazardous reactions, process optimization |
Visualizations
Diagram 1: Heat Flow in an Exothermic Reaction
Caption: Conceptual diagram of heat generation and removal in a controlled exothermic reaction.
Diagram 2: Troubleshooting Workflow for Thermal Runaway
Caption: Decision workflow for responding to a potential thermal runaway event.
References
- Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
- Sanfilippo, F. Automated Control Strategies for Chemical Reactors.
- Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study.
- SCI. Go with the flow.
- Radleys. (2023, March 30). Controlling exothermic reactions with AVA Lab Control Software [Video]. YouTube.
- People. Advanced Control of Batch Reactor Temperature.
- Stoli Chem. (2021, May 14). Batch or flow manufacturing in chemistry? Problems & opportunities in switching to flow.
- Johnson, P. H. (1965). Method of controlling exothermic reactions and apparatus therefor. U.S. Patent No. 3,175,015. Washington, DC: U.S.
- Kalstein. Exploring the Practical Applications of Cryostat in the Research Laboratory.
- Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.
- Wikipedia. (n.d.). Cryostat.
- EBSCO. Calorimetry | Science | Research Starters.
- Cheresources.com Community. (2019, May 6). Heat Transfer Methods In Batch Reactor - Industrial Professionals.
- The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up - Features.
- Patsnap Eureka. (2025, July 3). Temperature Control Systems for Exothermic Polymerizations.
- Chemical reaction engineering. (2022, June 8). Difference between batch reactor, CSTR, and PFR.
- CatSci. SOME SCALE-UP CONSIDERATIONS INTRODUCTION CHEMICAL CONSIDERATIONS PHYSICAL CONSIDERATIONS.
- LNEYA. (2024, July 17). Rapid Temperature Control of Chemical Exothermic Reactions [Video]. YouTube.
- Thomas, A. (1961). Chemical reactions at very low temperatures. A rotating cryostat for mixing reactants at 4·2°K. Transactions of the Faraday Society, 57, 1679-1685.
- BenchChem. Technical Support Center: Scaling Up Cyclohexyne Reactions.
- Fluorotherm™. (2025, February 10). Temperature Control and Efficiency in Chemical Processing.
- Cryospain. (2022, November 25). Cryostats: the tool helping science, medicine and engineering.
- IChemE. batch and semi batch reactors for exothermic processes. Impact on relief sizing.
- Wikipedia. (n.d.). Reaction calorimeter.
- INOXCVA. What Is a Cryostat and How Does It Work?.
- Syrris. Information on the Reaction Calorimetry application.
- Longdom Publishing. Determining the Role of Calorimetry through Chemical Analysis.
- Chemistry LibreTexts. (2023, July 12). 7.3: Heats of Reactions and Calorimetry.
- ResearchGate. Solving The Thermal Runaway Problem of Lithium-Ion Batteries.
- Cadence Design Systems. (2024, April 4). Mastering Thermal Runaway: Simulation and Mitigation Strategies for Battery Safety.
- Li-ion Tamer. (2020, August 24).
- MDPI. (2024, December 6). Modeling Thermal Runaway Mechanisms and Pressure Dynamics in Prismatic Lithium-Ion Batteries.
- Battery Testing Mentor. (2023, March 17). Thermal runaway of lithium ion cells: the 4 parts [Video]. YouTube.
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Solving solubility issues of 1-(3-Chlorophenyl)cyclobutanecarbonitrile in organic solvents
Welcome to the dedicated technical support guide for 1-(3-Chlorophenyl)cyclobutanecarbonitrile. This resource is designed for researchers, chemists, and formulation scientists to navigate and resolve solubility challenges encountered during experimental work. Here, we provide in-depth, evidence-based guidance, from quick-reference FAQs to comprehensive troubleshooting protocols.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science. Its unique structure, featuring a substituted aromatic ring and a strained cyclobutane motif, offers interesting pharmacological and physicochemical properties.[1] However, its relatively non-polar nature, combined with a polar nitrile group, can present solubility challenges in various organic solvents. Achieving a stable, homogenous solution is a critical first step for reaction setup, purification, and formulation. This guide will equip you with the knowledge and techniques to overcome these hurdles effectively.
Physicochemical Properties at a Glance
A foundational understanding of the molecule's properties is key to predicting its solubility behavior.
| Property | Value (Predicted/Similar Compounds) | Implication for Solubility |
| Molecular Formula | C₁₁H₁₀ClN[2] | Indicates a significant hydrocarbon backbone relative to polar groups. |
| Molecular Weight | 191.66 g/mol [2] | Moderate molecular weight. |
| XLogP3 | ~3.1 - 3.7 | A positive LogP value indicates a preference for lipophilic (non-polar) environments over aqueous ones.[3][4] |
| Topological Polar Surface Area (TPSA) | 23.79 Ų[3][4] | The nitrile group provides a site for polar interactions.[5] |
| Hydrogen Bond Acceptor Count | 1 (the nitrile nitrogen)[4] | Can accept hydrogen bonds from protic solvents.[6] |
Frequently Asked Questions (FAQs)
Here are rapid-fire answers to the most common initial queries.
Q1: In which common organic solvents is this compound expected to be most soluble?
A1: Based on the principle of "like dissolves like," solvents with moderate to low polarity are the best starting points.[7] Given its LogP, polar aprotic solvents are highly recommended. You can expect good solubility in:
-
Dichloromethane (DCM)
-
Chloroform
-
Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Acetone
-
Acetonitrile (ACN) [8]
It will likely have lower solubility in highly non-polar solvents like hexanes and heptane, and very poor solubility in polar protic solvents like water and methanol without modification.
Q2: Why is my compound "oiling out" or precipitating when I add it to the solvent?
A2: This typically indicates that you have exceeded the solubility limit of the compound in the chosen solvent at the current temperature. It can also occur if a stock solution in a good solvent is diluted too quickly into a poor solvent (an anti-solvent), causing the compound to crash out of solution.[9]
Q3: I've dissolved my compound, but it precipitates over time. What's happening?
A3: This suggests you may have created a supersaturated solution, which is thermodynamically unstable. This can happen if you used heat to dissolve the compound and then cooled it, or if the solvent slowly evaporated, increasing the concentration. The eventual precipitation is the system returning to its lower-energy, saturated state.
Q4: Can I just heat the mixture to get it to dissolve?
A4: Heating is a common and effective technique to increase the solubility of most solids. However, be cautious. Ensure the compound is thermally stable at the elevated temperature and that your solvent does not have a low boiling point, which could lead to evaporation and safety hazards. For many compounds, solubility increases significantly with temperature.[7]
In-Depth Troubleshooting Guides
When simple solvent selection is not sufficient, a more systematic approach is required.
Guide 1: Systematic Solvent Screening
If you are unsure which solvent to use, a small-scale, systematic screening is the most efficient approach.
Workflow for Solvent Screening
Caption: Systematic workflow for rapid solvent screening.
Step-by-Step Protocol: Solvent Screening
-
Preparation: Dispense a small, known amount (e.g., 2 mg) of this compound into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 200 µL) of a different test solvent. Start with the recommended solvents from the FAQ.
-
Initial Assessment: Vigorously vortex or agitate each vial at room temperature for 1-2 minutes. Visually inspect for complete dissolution.
-
Thermal Enhancement: For vials where the compound did not dissolve, warm them gently in a water bath or on a heat block (e.g., to 45°C). Do not exceed the solvent's boiling point. Agitate again.
-
Record Observations: Document the results in a table to identify the most effective solvents.
Guide 2: Leveraging Co-Solvent Systems
For applications requiring finely-tuned solubility, such as in biological assays or formulations, a single solvent may not be ideal. A co-solvent system can dramatically enhance solubility.[10][11] Co-solvents work by reducing the overall polarity of the primary solvent system, making it more hospitable to lipophilic molecules.[][13]
Common Co-Solvent Strategies
-
For increasing polarity of a non-polar solvent: Adding a small amount of acetone or ethyl acetate to a hexane solution.
-
For decreasing polarity of a polar solvent: Adding solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol to aqueous or highly polar systems.[14] This is a widely used technique in pharmaceutical formulations.[15]
Workflow for Co-Solvent Optimization
Caption: Decision workflow for optimizing a co-solvent system.
Step-by-Step Protocol: Co-Solvent Titration
-
Prepare Stock Solution: Dissolve a high concentration of this compound in a minimal amount of a solvent where it is highly soluble (e.g., DMSO or THF). This will be your "stock."
-
Prepare Primary Solvent: In a separate vial, place the desired final volume of your primary, less effective solvent (e.g., an ethanol/water mixture).
-
Titration: While vigorously stirring or vortexing the primary solvent, add the stock solution dropwise.
-
Identify Solubility Limit: Continue adding the stock solution until you observe the first sign of persistent cloudiness or precipitation. This indicates you have reached the solubility limit for that specific co-solvent ratio.
-
Calculate Ratio: Based on the volumes used, calculate the percentage of the co-solvent required to keep your compound in solution at the desired concentration. Always use a slightly lower percentage in your final experiment to ensure stability.[9]
Guide 3: Advanced Techniques for Stubborn Cases
For particularly challenging applications, more advanced methods can be employed.
-
Sonication: Applying ultrasonic energy can help break down solute aggregates and accelerate the dissolution process, sometimes allowing for dissolution where simple agitation fails.[7]
-
Solid Dispersions: For formulation development, creating a solid dispersion can enhance solubility. This involves dissolving the compound and a carrier polymer in a common solvent and then removing the solvent, leaving the compound finely dispersed in the carrier matrix.[16][17]
-
Use of Surfactants or Hydrotropes: In aqueous-based systems, small amounts of surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[15] Hydrotropes are another class of compounds that can enhance the solubility of poorly soluble substances.[15]
Summary and Recommendations
| Issue | Primary Cause | Recommended Action |
| Compound won't dissolve | Poor solvent choice or insufficient solvent volume. | 1. Perform a systematic solvent screen. 2. Increase solvent volume. 3. Gently apply heat. |
| Solution is cloudy | Nearing the solubility limit or presence of impurities. | 1. Add more solvent. 2. Filter the solution. 3. Consider a co-solvent system. |
| Precipitation on standing | Supersaturated solution or solvent evaporation. | 1. Re-dissolve with heat and allow to cool slowly. 2. Ensure container is sealed. 3. Use a co-solvent to increase the stability margin. |
| "Oiling out" on dilution | Rapid change in solvent polarity (anti-solvent effect). | 1. Add the concentrated solution slowly to the diluent with vigorous stirring. 2. Use a co-solvent system that is miscible in all proportions.[10][11] |
By methodically applying these principles and protocols, researchers can confidently overcome the solubility challenges associated with this compound, ensuring reliable and reproducible experimental outcomes.
References
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Filo. (2025, November 14). How does co-solvency increase solubility. Retrieved from [Link]
-
Study.com. (n.d.). Nitrile Definition, Functional Group & Structure. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
- Ralston, A. W., et al. (1947). SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC NITRILES. Journal of Organic Chemistry.
-
SlideShare. (n.d.). Co-solvents.pptx. Retrieved from [Link]
-
Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Retrieved from [Link]
-
Allen Institute. (n.d.). Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. Retrieved from [Link]
-
de la Torre, D., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Retrieved from [Link]
- Science of Synthesis. (n.d.). Product Class 5: Nitriles. Thieme.
-
Clark, J. (n.d.). an introduction to nitriles. Chemguide. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
-
ResearchGate. (n.d.). Synthesis and measured aqueous solubilities (Sw, 23 °C) of derivatives.... Retrieved from [Link]
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Wang, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
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LookChem. (n.d.). 1-(2-Chlorophenyl)cyclobutanecarbonitrile. Retrieved from [Link]
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Analytical Characterization of 1-(3-Chlorophenyl)cyclobutanecarbonitrile
This guide provides an in-depth analysis of the 1H NMR spectrum of 1-(3-Chlorophenyl)cyclobutanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Beyond a simple spectral interpretation, we will objectively compare the utility of 1H NMR with other essential analytical techniques, including ¹³C NMR, FT-IR, and Mass Spectrometry. This comparative approach, supported by experimental data and established principles, is designed to equip researchers, scientists, and drug development professionals with the critical insights needed for comprehensive structural elucidation and purity assessment.
Introduction
This compound is a molecule of significant interest in medicinal chemistry. Its structural characterization is paramount for ensuring the integrity of synthetic pathways and the quality of final products. While 1H NMR spectroscopy is often the primary tool for routine analysis, a multi-technique approach provides a more robust and complete understanding of the molecule's identity and purity. This guide will delve into the nuances of each technique, highlighting their individual strengths and how they complement one another in a modern analytical workflow.
Section 1: 1H NMR Spectrum Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the chlorophenyl ring and the aliphatic protons of the cyclobutane ring.
Predicted Chemical Shifts and Multiplicity
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| Aromatic Protons (Chlorophenyl Ring) | 7.2 - 7.6 | Multiplet (m) | The protons on the substituted benzene ring will appear in the typical aromatic region. The electron-withdrawing effect of the chlorine atom and the cyclobutyl group will influence their precise chemical shifts, leading to a complex multiplet pattern.[1][2] |
| Cyclobutane Protons (α to CN and Phenyl) | 2.8 - 3.2 | Multiplet (m) | The protons on the carbon adjacent to both the electron-withdrawing nitrile group and the phenyl ring will be the most deshielded of the aliphatic protons.[3] |
| Cyclobutane Protons (β to CN and Phenyl) | 2.2 - 2.6 | Multiplet (m) | These protons are further from the deshielding groups and will therefore appear at a slightly lower chemical shift. The puckered nature of the cyclobutane ring can lead to complex splitting patterns.[4][5][6][7] |
Causality Behind Spectral Features:
-
Aromatic Region: The electronegativity of the chlorine atom deshields the ortho and para protons to a greater extent than the meta protons, leading to a splitting pattern that can be complex.
-
Aliphatic Region: The cyclobutane ring is not planar, and the protons exist in different chemical environments (axial and equatorial-like positions), which can result in complex spin-spin coupling and a multiplet of multiplets for the cyclobutane protons.[4][5] The nitrile group, with its anisotropic effect, will also contribute to the deshielding of the adjacent protons.[3]
Section 2: Comparative Analysis with Alternative Techniques
While ¹H NMR is a powerful tool, a comprehensive analysis relies on complementary techniques. The following sections compare ¹H NMR with ¹³C NMR, FT-IR, and Mass Spectrometry for the characterization of this compound.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
| Technique | Strengths for this Molecule | Limitations for this Molecule |
| ¹³C NMR | - Provides the exact number of unique carbon atoms, confirming the presence of the cyclobutane and substituted phenyl rings.[8] - The chemical shift of the nitrile carbon is highly characteristic (115-125 ppm).[9][10][11] - The quaternary carbon attached to the phenyl and nitrile groups is readily identifiable. | - Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times. - Does not provide information on proton-proton coupling. |
Expected ¹³C Chemical Shifts:
-
Aromatic Carbons: 125-145 ppm (with the carbon attached to chlorine showing a distinct shift)
-
Quaternary Carbon: ~45-55 ppm
-
Cyclobutane Carbons (CH₂): 20-35 ppm
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
| Technique | Strengths for this Molecule | Limitations for this Molecule |
| FT-IR | - The nitrile (C≡N) stretch provides a sharp, intense, and highly diagnostic peak around 2230-2250 cm⁻¹.[12][13][14][15] - The C-Cl stretch will appear in the fingerprint region (around 700-800 cm⁻¹). - Aromatic C-H and C=C stretches will also be present. | - Provides limited information about the overall molecular structure and connectivity. - The aliphatic C-H stretches can overlap with other signals. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Technique | Strengths for this Molecule | Limitations for this Molecule |
| Mass Spectrometry | - Provides the exact molecular weight, confirming the molecular formula. - The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak with a ratio of approximately 3:1.[16][17] - Fragmentation patterns can provide structural information. | - Isomeric compounds may have identical molecular weights and similar fragmentation patterns. - Soft ionization techniques may be needed to observe the molecular ion.[18] |
Expected Fragmentation:
-
Loss of the nitrile group (-CN).
-
Loss of the chlorophenyl group.
-
Cleavage of the cyclobutane ring.
Section 3: Experimental Protocols
To ensure high-quality, reproducible data, the following protocols are recommended.
Sample Preparation for NMR Spectroscopy
Meticulous sample preparation is crucial for obtaining high-resolution NMR spectra.[19]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[20][21]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble, such as Chloroform-d (CDCl₃) or Acetone-d₆.[20][22]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[19]
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[22]
-
Final Volume: Ensure the final sample height in the NMR tube is between 4 and 5 cm.[20][21]
Caption: Step-by-step process for NMR data acquisition.
Conclusion
The comprehensive characterization of this compound is best achieved through a synergistic application of multiple analytical techniques. While ¹H NMR provides crucial information on the proton framework and stereochemical relationships, ¹³C NMR confirms the carbon backbone, FT-IR identifies key functional groups with high certainty, and Mass Spectrometry verifies the molecular weight and elemental composition. By understanding the principles, strengths, and limitations of each method, researchers can confidently elucidate the structure and purity of this important pharmaceutical intermediate, ensuring the quality and reliability of their scientific endeavors.
References
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NMR Sample Preparation. (n.d.). Retrieved from [Link]
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Sample preparation for NMR measurements and points to keep in mind. (n.d.). Retrieved from [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
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STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Retrieved from [Link]
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Sample Preparation. (n.d.). University College London. Retrieved from [Link]
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How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester. Retrieved from [Link]
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Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
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SOP data acquisition. (n.d.). R-NMR. Retrieved from [Link]
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1H-NMR spectrum of cyclobutane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Step-by-step procedure for NMR data acquisition. (n.d.). Retrieved from [Link]
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Spectroscopic Analysis of Nitriles. (n.d.). University of Calgary. Retrieved from [Link]
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NMR Data Acquisition and Processing Procedure. (n.d.). Retrieved from [Link]
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FTIR characteristic peaks of 1-(3-Chlorophenyl)cyclobutanecarbonitrile
Technical Comparison Guide: FTIR Characterization of 1-(3-Chlorophenyl)cyclobutanecarbonitrile
Executive Summary
This compound (CAS: 28049-61-8 analog/isomer) is a structural isomer of the pharmaceutical intermediate used in Sibutramine synthesis (the 4-chlorophenyl analog).[1][2] In drug development and fine chemical synthesis, distinguishing between positional isomers (meta- vs. para-substitution) is a critical quality control (QC) requirement.[1][2]
This guide provides a technical comparison of the FTIR spectral characteristics of the 3-chlorophenyl isomer against its primary alternative, the 4-chlorophenyl isomer. It focuses on the fingerprint region differentiation , offering a rapid, self-validating protocol for researchers to confirm regiospecificity without immediate recourse to NMR.[2]
Fundamental FTIR Profile
The infrared spectrum of this compound is dominated by three distinct structural moieties: the nitrile group , the cyclobutane ring , and the meta-substituted aromatic ring .[1]
Table 1: Functional Group Assignments
| Functional Group | Mode of Vibration | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Nitrile (-C≡N) | Stretching | 2230 – 2250 | Medium-Strong | Sharp, distinct peak.[1][2] Slightly lower than aliphatic nitriles due to the electronegative aromatic ring on the same quaternary carbon. |
| Aromatic C-H | Stretching | 3050 – 3100 | Weak | Appears as a "shoulder" just above the aliphatic C-H region. |
| Cyclobutane Ring | C-H Stretching | 2980 – 2870 | Strong | Complex overlapping bands.[2] High ring strain often shifts these slightly higher than unstrained alkanes. |
| Cyclobutane Ring | Ring Breathing | 900 – 935 | Medium | Characteristic "pulsing" mode of the 4-membered ring.[2] |
| Aromatic Ring | C=C Skeletal | 1570 – 1600 | Variable | Often appears as a doublet (e.g., ~1595 & ~1475 cm⁻¹).[2] |
| Aromatic C-Cl | Stretching | 1050 – 1090 | Medium | Often obscured by other fingerprint bands; less diagnostic than OOP bends.[1][2] |
Comparative Analysis: The "Fingerprint" Distinction
The primary "performance" metric for FTIR in this context is its ability to resolve the 3-chloro (meta) isomer from the 4-chloro (para) isomer.[1] This distinction relies entirely on the Out-of-Plane (OOP) C-H Bending vibrations in the 650–900 cm⁻¹ region.[1]
Differentiation Logic
-
1-(3-Chlorophenyl)...[1][2][3] (Meta-isomer):
-
Possesses two distinct C-H environments (isolated hydrogen at C2, adjacent hydrogens at C4,5,6).[2]
-
Key Signature: Shows two to three bands in the OOP region.
-
~690 ± 10 cm⁻¹: Ring deformation bending (Characteristic of meta & mono substitution).
-
~750 – 810 cm⁻¹: C-H wagging (Strong).
-
-
-
1-(4-Chlorophenyl)...[1][2][3][4][5] (Para-isomer / Sibutramine Intermediate):
-
Possesses high symmetry (two pairs of equivalent hydrogens).
-
Key Signature: Shows a single, strong band dominating the region.
-
~800 – 860 cm⁻¹: C-H wagging (Very intense).
-
Absence: No significant band near 690 cm⁻¹.
-
-
Table 2: Isomeric Comparison Matrix
| Feature | 3-Chlorophenyl (Meta) | 4-Chlorophenyl (Para) | 2-Chlorophenyl (Ortho) |
| OOP Region (650-900 cm⁻¹) | Multi-band Pattern ~690 cm⁻¹ & ~780 cm⁻¹ | Single Strong Band ~830 cm⁻¹ | Single Band ~750 cm⁻¹ |
| Overtone Region (1660-2000 cm⁻¹) | 3 small bands (irregular) | 2 small bands (regular pattern) | Irregular pattern |
| Symmetry | Low (C1) | High (C2v local) | Low (C1) |
Experimental Protocol (Self-Validating)
Objective: Confirm identity of this compound and rule out para-isomer contamination.
Method: Attenuated Total Reflectance (ATR) FTIR.[1]
-
Instrument: FTIR Spectrometer (e.g., Bruker/Thermo/Agilent) with Diamond/ZnSe crystal.
-
Resolution: 4 cm⁻¹.[2]
-
Scans: 16-32.
Step-by-Step Workflow:
-
Background: Collect air background.
-
Sample Loading: Apply 1 drop (if liquid/oil) or <5 mg (if solid) to the crystal. Ensure full contact.
-
Acquisition: Scan range 4000 – 600 cm⁻¹.
-
Validation Check 1 (Functional Group):
-
Validation Check 2 (Isomer Specificity):
-
Zoom into 650–900 cm⁻¹.
-
Observe: Look for the "Meta-Doublet" (peaks near 690 and 780).[1]
-
Reject if: A single strong peak appears at >820 cm⁻¹ (indicates para-isomer).
-
Decision Logic Diagram
Figure 1: Logic flow for distinguishing the 3-chlorophenyl isomer from 4-chloro and 2-chloro alternatives using FTIR spectral features.
References
-
Sigma-Aldrich. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile Product Specification & Spectral References. (Used for comparison baseline of the para-isomer). Link[1]
-
Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (Authoritative source for Meta vs. Para substitution rules). Link
-
NIST Chemistry WebBook. Benzophenone, 4-chloro- IR Spectrum.[1][2] (Reference for general 4-chlorophenyl group vibrations). Link
-
Royal Society of Chemistry. Infrared spectral characteristics of the cyclobutane ring system. (Source for cyclobutane ring breathing mode assignments). Link
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table - Aromatic Compounds. (Standard reference for OOP bending frequencies). Link
Sources
A Comparative Analysis of 1-(3-Chlorophenyl) vs. 1-(4-Chlorophenyl)cyclobutanecarbonitrile for Researchers and Drug Development Professionals
In the landscape of pharmaceutical intermediates and research chemicals, subtle structural variations can lead to significant differences in chemical reactivity, biological activity, and overall utility. This guide provides an in-depth comparison of two positional isomers: 1-(3-Chlorophenyl)cyclobutanecarbonitrile and 1-(4-Chlorophenyl)cyclobutanecarbonitrile. While both compounds share a common molecular formula and core structure, the placement of the chlorine atom on the phenyl ring is a critical determinant of their properties and potential applications. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these two molecules, supported by available experimental data and established chemical principles.
Introduction to the Isomers
1-(4-Chlorophenyl)cyclobutanecarbonitrile is a well-documented chemical intermediate, most notably recognized for its role in the synthesis of Sibutramine, a norepinephrine-dopamine reuptake inhibitor that was formerly marketed as an obesity treatment.[1][2][3] Its chemical properties, synthesis, and safety profile are reasonably well-established.[4][5]
Conversely, this compound is a less-studied isomer. While commercially available, detailed experimental data regarding its synthesis, reactivity, and biological activity are sparse in publicly accessible literature. This guide will, therefore, draw upon established principles of medicinal chemistry and organic synthesis to extrapolate and compare its potential characteristics with its more-studied counterpart. The primary distinction lies in the electronic and steric effects imparted by the chlorine atom at the meta (3-position) versus the para (4-position) of the phenyl ring.
Physicochemical Properties: A Comparative Overview
The position of the chlorine atom influences the electronic distribution within the phenyl ring, which in turn can affect properties such as polarity, boiling point, and solubility. Below is a table summarizing the available and estimated physicochemical properties of the two isomers.
| Property | This compound | 1-(4-Chlorophenyl)cyclobutanecarbonitrile |
| Molecular Formula | C₁₁H₁₀ClN | C₁₁H₁₀ClN[6] |
| Molecular Weight | 191.66 g/mol [7] | 191.66 g/mol [4] |
| CAS Number | 28049-60-7[8] | 28049-61-8[6] |
| Appearance | Likely a colorless to pale yellow oil or solid | Colorless oil[5][9] |
| Boiling Point | Data not available | 295 °C (lit.)[4][5] |
| Density | Data not available | 1.137 g/mL at 25 °C (lit.)[4][5] |
| Refractive Index | Data not available | n20/D 1.548 (lit.)[4][5] |
| Solubility | Expected to be soluble in common organic solvents | Soluble in common organic solvents like dichloromethane and chloroform[10] |
Synthesis and Reaction Mechanisms
The synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile is well-documented and typically involves the reaction of 4-chlorobenzyl cyanide with 1,3-dibromopropane in the presence of a strong base.[11] A similar synthetic strategy can be postulated for the 3-chloro isomer.
Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile
This protocol is adapted from established literature procedures.[11]
Materials:
-
4-Chlorobenzyl cyanide
-
1,3-Dibromopropane
-
Sodium hydride (NaH)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ice water
Procedure:
-
Under an inert atmosphere (e.g., argon), a stirred suspension of sodium hydride (4.4 g) in dry DMSO (20 ml) is prepared at 25°C.
-
A solution of 4-chlorobenzyl cyanide (10 g) in dry DMSO (20 ml) is added dropwise over 5 minutes.
-
The reaction mixture is stirred for an additional 30 minutes.
-
A solution of 1,3-dibromopropane (27 g) in dry DMSO (50 ml) is then added over 30 minutes, maintaining the temperature between 25-30°C.
-
After stirring for another 40 minutes, the reaction mixture is quenched by pouring it into ice water (500 ml).
-
The aqueous mixture is extracted with dichloromethane (3 x 75 ml).
-
The combined organic extracts are evaporated, and the residue is further extracted with diethyl ether (4 x 50 ml).
-
The ether extracts are washed with water, dried over anhydrous sodium sulfate, and evaporated to yield the crude product.
-
Purification by distillation under reduced pressure yields 1-(4-chlorophenyl)cyclobutanecarbonitrile.[11]
Caption: Generalized workflow for the synthesis of chlorophenyl cyclobutanecarbonitrile isomers.
Comparative Reactivity and Potential Applications
The primary documented application of 1-(4-Chlorophenyl)cyclobutanecarbonitrile is as a key intermediate in the synthesis of Sibutramine and its metabolites.[1][2] The nitrile group can undergo various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, making it a versatile building block.
For this compound, while specific applications are not well-documented, its structural similarity to the 4-chloro isomer suggests potential utility in several areas:
-
Medicinal Chemistry: It can serve as a scaffold for the synthesis of novel compounds. The 3-chloro substitution pattern may lead to different biological activities or pharmacokinetic profiles compared to the 4-chloro analogues. The change in the electronic nature of the phenyl ring can influence binding to biological targets.
-
Agrochemical Research: The chlorophenyl moiety is common in agrochemicals, and this isomer could be explored for the development of new pesticides or herbicides.
-
Materials Science: The cyclobutane ring imparts a degree of rigidity, which could be of interest in the design of novel organic materials.
Potential Pharmacological Differences: A Mechanistic Perspective
While no direct pharmacological data for this compound is readily available, we can infer potential differences based on the principles of structure-activity relationships (SAR). The position of the chlorine atom can influence:
-
Metabolic Stability: The 4-position is often susceptible to para-hydroxylation by cytochrome P450 enzymes. Shifting the chlorine to the 3-position may block this metabolic pathway, potentially leading to a longer half-life in vivo.
-
Receptor Binding: The electronic and steric profile of the phenyl ring is crucial for its interaction with biological targets. The different dipole moment and charge distribution of the 3-chloro isomer compared to the 4-chloro isomer could lead to altered binding affinities and selectivities for receptors and enzymes.
-
Lipophilicity: While both isomers are lipophilic, slight differences in their logP values are expected, which can affect their absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: Logical relationship between isomeric structure and pharmacological outcomes.
Safety and Handling
For 1-(4-Chlorophenyl)cyclobutanecarbonitrile, the following safety information is available:
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Precautionary Statements: Wear protective gloves, clothing, eye, and face protection.[5]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources in a tightly sealed container.[10]
Given the structural similarity, it is prudent to handle this compound with the same level of caution. A comprehensive review of the Safety Data Sheet (SDS) from the supplier is mandatory before handling either compound.
Conclusion
This guide highlights the key similarities and differences between 1-(3-Chlorophenyl) and 1-(4-Chlorophenyl)cyclobutanecarbonitrile. While 1-(4-Chlorophenyl)cyclobutanecarbonitrile is a well-characterized intermediate with a defined role in pharmaceutical synthesis, its 3-chloro isomer represents a comparatively unexplored area of chemical space. The positional change of the chlorine atom is expected to impart distinct physicochemical and, consequently, pharmacological properties. Researchers interested in developing novel therapeutics or other chemical entities may find this compound to be a valuable, albeit less-studied, building block. Further experimental investigation into the synthesis, reactivity, and biological activity of the 3-chloro isomer is warranted to fully elucidate its potential.
References
-
PrepChem.com. Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. [Link]
-
iChemical. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8. [Link]
-
Methylamine Supplier. 1-(4-Chlorophenyl)Cyclobutanecarbonitrile. [Link]
-
Matrix Fine Chemicals. 1-(3-CHLOROPHENYL)CYCLOHEXANE-1-CARBONITRILE. [Link]
-
ResearchGate. Synthesis of Sibutramine, a Novel Cyclobutylalkylamine Useful in the Treatment of Obesity, and Its Major Human Metabolites. [Link]
-
Journal of Food and Drug Analysis. Isolation and Identification of a Sibutramine Analogue in a Healthy Food for Weight Loss. [Link]
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- 4. 1-(4-氯苯基)-1-氰基环丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical [ichemical.com]
- 6. CAS 28049-61-8: 1-(4-Chlorophenyl)cyclobutanecarbonitrile [cymitquimica.com]
- 7. This compound [sigmaaldrich.com]
- 8. 1314658-00-8|1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile|BLD Pharm [bldpharm.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 1-(4-Chlorophenyl)Cyclobutanecarbonitrile | Properties, Uses, Safety, Supplier & Pricing - Buy from China Manufacturer [nj-finechem.com]
- 11. prepchem.com [prepchem.com]
GC-MS Profiling of Phenylcyclobutanecarbonitrile Derivatives: A Technical Guide
Executive Summary
The analysis of phenylcyclobutanecarbonitrile (PCBCN) derivatives—critical intermediates in the synthesis of serotonin-norepinephrine reuptake inhibitors like Sibutramine—presents a unique analytical paradox. While their volatility makes them prime candidates for Gas Chromatography-Mass Spectrometry (GC-MS), the inherent ring strain (~26 kcal/mol) of the cyclobutane moiety renders them thermally labile, prone to degradation in standard hot split/splitless inlets.
This guide moves beyond generic protocols to address the specific physicochemical challenges of PCBCN analysis. It provides a self-validating workflow that prioritizes isomer resolution and thermal preservation, contrasting GC-MS performance directly with LC-MS alternatives.
Part 1: The Analytical Challenge & Comparative Landscape
The Isomerism Bottleneck
PCBCN derivatives often exist as diastereomers (cis/trans) when substituted. While LC-MS (ESI) offers soft ionization, it frequently fails to chromatographically resolve these non-polar structural isomers without specialized chiral columns. GC-MS (EI) remains the gold standard here because the orthogonal separation mechanism (boiling point + polarity) combined with hard ionization (70 eV) provides distinct retention times and reproducible fragmentation fingerprints for structural confirmation.
Method Comparison: GC-MS vs. Alternatives
| Feature | GC-MS (EI) | LC-MS (ESI) | NMR (1H/13C) |
| Primary Utility | Structural elucidation, Isomer resolution, Impurity profiling. | Quantification of polar metabolites (e.g., glucuronides) in bio-fluids. | Absolute structural confirmation (purity >95% required). |
| Sensitivity | High (pg range in SIM mode). | High (fg range with MRM), but susceptible to matrix suppression. | Low (mg range required). |
| Isomer Separation | Superior (Capillary columns resolve cis/trans well). | Moderate (Requires specialized stationary phases). | Excellent (distinct shifts) but poor for trace mixtures. |
| Thermal Risk | High (Ring opening in inlet). | Low (Ambient/moderate temp). | None. |
| Fragmentation | Rich, library-searchable (NIST).[1] | Poor (mostly [M+H]+), requires MS/MS for fragments. | N/A. |
Part 2: Critical Protocol Parameters (The "Secret Sauce")
Sample Preparation
-
Solvent: Use Ethyl Acetate or Dichloromethane . Avoid Methanol if using splitless injection at high temperatures to prevent potential nucleophilic attack on the nitrile, although rare, it introduces unnecessary variables.
-
Concentration: 10–50 µg/mL for Scan mode; 100 ng/mL for SIM mode.
-
Internal Standard: Fluoranthene or Deuterated Sibutramine (if available). Avoid alkane ladders as they do not track the polarity shifts of the nitrile group.
GC-MS Instrument Conditions
Inlet: The Danger Zone
Standard inlets at 250°C+ can cause the cyclobutane ring to undergo a retro-[2+2] cycloaddition, splitting into styrene and acrylonitrile derivatives before separation.
-
Recommendation: Use a PTV (Programmed Temperature Vaporization) inlet.
-
Initial Temp: 60°C (Inject cold).
-
Ramp: 700°C/min to 200°C (Transfer fast).
-
Mode: Pulsed Splitless (to maximize transfer efficiency without thermal stress).
-
Column Selection
-
Phase: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, ZB-5ms).
-
Dimensions: 30m x 0.25mm x 0.25µm.
-
Rationale: The slight phenyl content interacts with the aromatic ring of the analyte, improving separation of diastereomers compared to 100% dimethylpolysiloxane (DB-1).
Oven Program
-
Initial: 60°C (Hold 1 min).
-
Ramp 1: 20°C/min to 180°C (Fast ramp through non-critical region).
-
Ramp 2: 5°C/min to 280°C (Slow ramp to resolve isomers).
-
Hold: 3 min.
Mass Spectrometer Settings (EI Source)
-
Source Temp: 230°C.
-
Transfer Line: 280°C.
-
Scan Range: m/z 40–350.
-
Solvent Delay: 3.5 min (Essential to protect filament).
Part 3: Fragmentation Mechanics & Data Interpretation
Understanding the physics of the molecule inside the ion source is crucial for validating that your peak is indeed the intact PCBCN and not a thermal degradation product.
The "Smoking Gun" Fragment: m/z [M-28]
The defining characteristic of cyclobutane derivatives in EI-MS is the loss of Ethylene (C₂H₄, 28 Da) .
-
Mechanism: The strain in the 4-membered ring (~110 kJ/mol) drives a retro-cycloaddition upon electron impact.
-
Diagnostic Check:
-
If you see a small Molecular Ion (M+ ) and a dominant base peak at [M-28] , the molecule entered the source intact.
-
If you see NO M+ and only the [M-28] peak, thermal degradation likely occurred in the injector. Action: Lower inlet temperature.
-
Fragmentation Pathway Diagram
The following diagram illustrates the logical flow of analysis and the specific fragmentation mechanism.
Caption: Workflow and fragmentation logic. The transition from m/z 157 to 129 is the primary diagnostic for the cyclobutane ring.
Part 4: Experimental Validation (Self-Validating System)
To ensure the method is robust, run this System Suitability Test (SST) before every batch.
System Suitability Criteria
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution (Rs) | > 1.5 between cis/trans isomers | Ensures accurate quantification of specific diastereomers. |
| Tailing Factor | < 1.2 for Nitrile peak | Nitriles are polar; tailing indicates active sites (dirty liner) or column degradation. |
| M+ / [M-28] Ratio | Consistent with Library (e.g., > 5%) | A drop in M+ abundance suggests thermal cracking in the inlet. |
| Retention Time Stability | ± 0.05 min | Essential for automated identification windows. |
Troubleshooting Guide
-
Issue: Split peaks.
-
Cause: Solvent mismatch or injection speed too slow.
-
Fix: Use Pulsed Splitless; switch solvent to EtOAc.
-
-
Issue: Missing M+ ion (only m/z 129 visible).
-
Cause: Inlet too hot (>250°C).
-
Fix: Switch to Cool On-Column or PTV injection.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84400, 1-Phenylcyclobutanecarbonitrile. Retrieved from [Link]
-
Strano-Rossi, S., et al. (2007). Detection of sibutramine administration: a gas chromatography/mass spectrometry study of the main urinary metabolites. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
ResolveMass Laboratories (2025). GC-MS vs LC-MS: Core Differences Explained. Retrieved from [Link]
-
Agilent Technologies. Minimizing Thermal Degradation in Gas Chromatography. Technical Overview.[2][3][4][5][6] Retrieved from [Link]
- Moffat, A. C., Osselton, M. D., & Widdop, B. (2011).Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.
Sources
Structural Determination of Substituted Cyclobutanecarbonitriles: A Comparative Guide
Executive Summary
In the realm of medicinal chemistry, substituted cyclobutanecarbonitriles represent a high-value scaffold due to their ability to position substituents in defined vectors, often serving as bioisosteres for phenyl rings or as conformationally restricted linkers. However, the structural flexibility of the cyclobutane ring (the "butterfly" motion) presents a unique analytical challenge.
While Nuclear Magnetic Resonance (NMR) is the workhorse of organic characterization, it frequently fails to resolve the absolute stereochemistry and precise puckering angles of these strained rings due to rapid conformational averaging in solution. Single Crystal X-ray Crystallography (SC-XRD) stands as the definitive "product" for resolving these ambiguities.
This guide compares SC-XRD against NMR and Computational Modeling, detailing why X-ray analysis is the requisite standard for substituted cyclobutanecarbonitriles in drug development.
Part 1: Comparative Analysis (X-ray vs. Alternatives)
The primary challenge in analyzing cyclobutanecarbonitriles is distinguishing between cis and trans isomers and determining the ring's puckering angle (
Decision Matrix: Method Selection
The following diagram illustrates the logical pathway for selecting the appropriate analytical technique.
Figure 1: Analytical decision workflow for cyclobutane derivatives. High-risk stereochemical assignments require X-ray validation.
Performance Comparison Table
| Feature | X-ray Crystallography (SC-XRD) | Solution NMR ( | Computational (DFT) |
| Stereochemistry | Absolute (Anomalous dispersion can define | Relative (Inferred from NOE contacts; often ambiguous in symmetric cyclobutanes). | Hypothetical (Depends on basis set accuracy). |
| Ring Conformation | Precise Snapshot. Directly measures the puckering angle ( | Averaged. Rapid ring inversion averages signals, obscuring the true low-energy conformer. | Energy Minimized. Good for gas-phase prediction, but misses crystal packing forces. |
| Intermolecular Interactions | Direct Observation. Visualizes C-H···N | Indirect. Inferred from concentration-dependent shifts. | Modeled. Requires complex solvation models. |
| Sample Requirement | Single Crystal (~0.1 - 0.3 mm). | Solution (~5-10 mg). | None (Virtual). |
| Turnaround | 24-48 Hours (once crystallized). | 1-2 Hours. | Hours to Days. |
Part 2: Technical Deep Dive & Critical Parameters
The Puckering Angle ( )
The cyclobutane ring is rarely planar due to torsional strain (eclipsing hydrogens). It adopts a "butterfly" or puckered conformation to relieve this strain.
-
Definition: The angle between the plane defined by C1-C2-C4 and the plane defined by C2-C3-C4.
-
Typical Values: Unsubstituted cyclobutane has a
of ~27-30° [1]. -
Significance: In substituted carbonitriles, the puckering angle determines the axial/equatorial orientation of the nitrile group. X-ray is the only method that provides this value with
precision.
The Nitrile Vector
The cyano group (-C
-
Bond Length: The C-N triple bond is consistently 1.14 ± 0.01 Å .
-
Geometry: The C(ring)-C-N angle should be 180°. Deviations (e.g., 175°) observed in X-ray often indicate strong intermolecular hydrogen bonding (C-H···N) or crystal packing stress, which are relevant for protein-ligand docking simulations.
Part 3: Experimental Protocol
To achieve "publishable" quality structures of cyclobutanecarbonitriles, specific attention must be paid to the crystallization phase, as these molecules often form oils due to low molecular weight and flexibility.
Workflow Visualization
Figure 2: Crystallography workflow optimized for small organic nitriles.
Step-by-Step Methodology
1. Synthesis & Purification
Ensure the cyclobutanecarbonitrile is >95% pure by HPLC. Impurities inhibit nucleation.
-
Note: If the product is an oil, convert it to a solid derivative. Common strategy: Hydrolysis of the nitrile to the amide, or formation of a co-crystal with a hydrogen-bond donor (e.g., fumaric acid).
2. Crystallization (The Critical Step)
Cyclobutanes are prone to disorder.
-
Technique: Slow Evaporation.
-
Solvent System: Dissolve 10-20 mg of sample in a minimal amount of Dichloromethane (DCM)/Hexane (1:1) or Ethanol .
-
Vapor Diffusion: If evaporation fails, place a small vial of the sample in saturated solution inside a larger jar containing a precipitant (e.g., Pentane).
-
Temperature: Keep at 4°C. Lower temperatures reduce thermal motion and encourage orderly packing.
3. Data Collection
-
Temperature: Must be collected at 100 K (or lower). Room temperature data will result in large thermal ellipsoids for the ring carbons, obscuring the puckering angle [2].
-
Resolution: Aim for 0.8 Å resolution to accurately place hydrogen atoms, which is vital for determining the stereochemistry of the ring substituents.
4. Refinement
-
Disorder: Be prepared to model the "ring flip" disorder. The cyclobutane ring may exist in two puckered conformations (80:20 occupancy) in the crystal lattice. Use the PART instruction in SHELXL to model these alternative positions.
Part 4: Data Analysis & Interpretation[1]
When analyzing the generated CIF (Crystallographic Information File), focus on these parameters to validate your structure against alternatives.
Key Metrics Table (Example Data)
| Parameter | Expected Range (X-ray) | Significance |
| C-C (Ring) Bond | 1.54 - 1.56 Å | Long bonds indicate high ring strain. |
| C | 1.13 - 1.15 Å | Standard triple bond; shortens with high thermal motion. |
| Puckering Angle ( | 20° - 35° | The Differentiator. NMR cannot provide this specific static value. |
| Intermolecular C-H···N | 2.5 - 2.7 Å (Distance) | Indicates "sticky" sites for drug-receptor binding. |
Case Study Insight
In the analysis of 1,1,3,3-tetramethylcyclobutane, electron diffraction and X-ray studies revealed a puckering angle of ~30°.[1] However, computational methods (MP2/6-31G*) often overestimate the planarity of the ring unless high-level electron correlation is included [3]. This highlights the risk of relying solely on computational models for substituted cyclobutanes: X-ray provides the ground truth.
References
-
Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Comparison of NMR and X-ray Crystallography. Source: Birkbeck, University of London URL:[Link]
-
Molecular Structure and Puckering Potential Function of Cyclobutane. Source: Journal of Chemical Physics (via ResearchGate) URL:[Link]
-
Bond Lengths and Angles in Organic Compounds. Source: NIST Chemistry WebBook URL:[Link]
Sources
A Comparative Guide to the Synthesis of Sibutramine Analogs via 3-Chloro Intermediates: A Validation-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
The landscape of obesity treatment has seen various pharmacological interventions, with sibutramine historically being a notable, albeit controversial, agent. Its withdrawal from many markets due to cardiovascular concerns has spurred research into analogs with potentially improved safety profiles.[1] A common synthetic thread in the creation of these analogs involves the use of 3-chloro intermediates. This guide provides a comprehensive comparison of synthetic routes leveraging these intermediates, with a strong emphasis on the validation techniques crucial for ensuring the identity, purity, and quality of the final compounds.
The Rationale for 3-Chloro Intermediates in Sibutramine Analog Synthesis
The 4-chlorophenyl group is a key pharmacophoric feature of sibutramine. Consequently, synthetic strategies often commence with precursors already bearing this moiety. The "3-chloro" designation in this context typically refers to intermediates where a chlorine atom is positioned on the phenyl ring, which is fundamental to the molecule's structure. The synthesis of sibutramine itself often starts from 4-chlorobenzyl cyanide, which undergoes reaction with 1,3-dibromopropane to form 1-(4-chlorophenyl)-1-cyclobutyl cyanide.[2] This foundational intermediate serves as a versatile scaffold for the introduction of various side chains, leading to a diverse array of analogs.
Synthetic Pathways: A Comparative Analysis
While various synthetic approaches exist, this guide will focus on two prominent pathways that utilize a common 3-chloro-substituted starting material and diverge in subsequent steps. We will also explore a key alternative for context.
Pathway A: The Grignard Reaction Approach
This classical and widely documented route involves the reaction of a Grignard reagent with a nitrile.
-
Core Principle: The nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of the nitrile group, followed by hydrolysis, yields a ketone. This ketone can then be reductively aminated to introduce the desired amine functionality.
Pathway B: The Reductive Amination Route
This pathway offers a more direct approach to introducing the amine side chain.
-
Core Principle: This method involves the direct reaction of a ketone intermediate with an amine in the presence of a reducing agent. This "one-pot" reaction can be more efficient than the multi-step Grignard approach.
Alternative Pathway: Synthesis via Reductive Amination of a Ketone Intermediate
An alternative approach involves the synthesis of a ketone intermediate which is then subjected to reductive amination. For instance, 1-[1-(4-chlorophenyl)-cyanobutyl]-3-methyl-butan-1-one can be obtained from 1-(4-chlorophenyl)-1-cyclobutyl cyanide.[2]
Experimental Protocols and Validation
Here, we provide detailed, step-by-step methodologies for the synthesis and, critically, the validation of a representative sibutramine analog.
Experimental Workflow: Synthesis and Validation
Caption: A generalized workflow for the synthesis and subsequent validation of sibutramine analogs.
Protocol 1: Synthesis of a Sibutramine Analog via Grignard Reaction (Pathway A)
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of isobutylmagnesium bromide.
-
Reaction with Nitrile: A solution of 1-(4-chlorophenyl)-1-cyclobutyl cyanide in anhydrous toluene is added dropwise to the freshly prepared Grignard reagent at 0°C. The reaction mixture is then refluxed.[2]
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The resulting biphasic mixture is stirred vigorously to hydrolyze the intermediate imine to the corresponding ketone.
-
Work-up and Isolation: The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ketone intermediate.
-
Reductive Amination: The crude ketone is dissolved in methanol, and dimethylamine (as a solution in THF or as a gas) is added, followed by a reducing agent such as sodium borohydride (NaBH₄) in portions at 0°C.[3]
-
Final Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Synthesis of a Sibutramine Analog via Direct Reductive Amination (Pathway B)
-
Reaction Setup: In a round-bottom flask, the ketone intermediate (synthesized as in steps 1-4 of Protocol 1) is dissolved in a suitable solvent such as methanol or ethanol.
-
Amine Addition: An excess of the desired primary or secondary amine (e.g., methylamine, dimethylamine) is added to the solution.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is added portion-wise. The pH of the reaction is maintained in a slightly acidic range (pH 5-6) to facilitate iminium ion formation.
-
Work-up and Purification: The reaction is quenched and worked up as described in Protocol 1. Purification is achieved via column chromatography.
Validation: The Cornerstone of Scientific Integrity
The synthesis of a novel compound is incomplete without rigorous validation of its structure and purity. The following techniques are indispensable.
Thin-Layer Chromatography (TLC)
-
Purpose: A rapid and inexpensive method to monitor the progress of a reaction and assess the purity of the product.[4]
-
Methodology: A small aliquot of the reaction mixture is spotted on a TLC plate (silica gel). The plate is developed in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The spots are visualized under UV light or by staining. The disappearance of starting materials and the appearance of a new spot corresponding to the product indicate reaction progress. A single spot for the purified product suggests high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: The most powerful tool for unambiguous structure elucidation.[4][5] 1H NMR provides information about the number and types of protons and their connectivity, while 13C NMR reveals the carbon skeleton. Advanced 2D NMR techniques like COSY, HMQC, and HMBC are used to establish detailed structural assignments.[4]
-
Sample Data Interpretation: For a sibutramine analog, the 1H NMR spectrum would be expected to show signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the protons on the 4-chlorophenyl ring.[4] Aliphatic protons of the cyclobutyl and isobutyl groups would appear at higher fields. The 13C NMR spectrum would show characteristic signals for the aromatic carbons, the quaternary carbon of the cyclobutyl ring, and the aliphatic carbons.
Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern.[4][5] Techniques like Fast Atom Bombardment (FAB) Mass Spectrometry or, more commonly, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed.[6][7]
-
Data Interpretation: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the target analog. The isotopic pattern of the molecular ion peak, particularly the presence of a signal at M+2 with approximately one-third the intensity of the M+ peak, is a clear indicator of the presence of a single chlorine atom.
Infrared (IR) Spectroscopy
-
Purpose: To identify the functional groups present in the molecule.[4]
-
Data Interpretation: The IR spectrum of a sibutramine analog would show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching of the amine. The absence of a strong carbonyl (C=O) peak (around 1715 cm⁻¹) from the ketone intermediate confirms the success of the reductive amination step. A recent study on novel sibutramine derivatives noted the disappearance of the -Cl component (at 655 cm⁻¹) and the appearance of an NH band at 3274 cm⁻¹ as confirmation of the formation of the new derivative.[8]
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the final compound and to quantify it.[9][10] A validated HPLC method is essential for quality control in drug development.
-
Methodology: A solution of the synthesized analog is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) and a UV detector.[10] The compound is eluted with a mobile phase (e.g., a mixture of acetonitrile and water with a buffer). The purity is determined by the area percentage of the main peak in the chromatogram.
Comparative Data Summary
| Parameter | Pathway A: Grignard Reaction | Pathway B: Reductive Amination | Notes |
| Reagent Sensitivity | Highly sensitive to moisture and air. Requires anhydrous conditions. | Less sensitive to reaction conditions. | Grignard reagents are notoriously reactive with protic solvents. |
| Number of Steps | Generally involves more steps (ketone formation followed by amination). | Can be a one-pot reaction, potentially more efficient. | Fewer steps can lead to higher overall yields and reduced costs.[3] |
| Yield | Can be variable depending on the purity of reagents and reaction conditions. | Often provides good to excellent yields. | A Korean patent describes an improved synthesis of sibutramine that significantly increases the yield.[3][11] |
| Scalability | Can be challenging to scale up due to the exothermic nature of Grignard reactions. | Generally more amenable to large-scale synthesis. | Process safety is a major consideration in industrial drug synthesis. |
| Substrate Scope | Broadly applicable to a wide range of nitriles. | Effective for a variety of ketones and amines. | The choice of pathway may depend on the availability of starting materials. |
Conclusion and Future Perspectives
The synthesis of sibutramine analogs using 3-chloro intermediates offers a viable strategy for the exploration of new chemical entities with potential therapeutic benefits. Both the Grignard and reductive amination pathways present distinct advantages and disadvantages. The choice of the optimal route will depend on factors such as the desired scale of synthesis, the availability of starting materials, and the specific expertise of the research team.
Crucially, the synthesis must be accompanied by a rigorous validation process employing a suite of analytical techniques. This ensures the unambiguous identification and purity of the final compounds, which is a non-negotiable prerequisite for any further pharmacological evaluation. As the quest for safer and more effective anti-obesity medications continues, the development of robust and well-validated synthetic methodologies will remain a cornerstone of drug discovery.
References
- Jeffery, J., et al. "Sibutramine - Synthesis." University of Bristol School of Chemistry. [Link not available]
-
Lin, J.-H., et al. "Isolation and Identification of a Sibutramine Analogue in a Healthy Food for Weight Loss." Journal of Food and Drug Analysis, vol. 15, no. 1, 2007, pp. 20-24. [Link]
-
Kim, M., et al. "Isolation and Identification of a Sibutramine Analogue Adulterated in Slimming Dietary Supplements." Food Additives & Contaminants: Part A, vol. 30, no. 8, 2013, pp. 1313-1318. [Link]
-
Venkata, R. P., et al. "Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study." Journal of Pharmaceutical Analysis, vol. 2, no. 5, 2012, pp. 334-342. [Link]
-
Mans, D. J., et al. "Rapid screening and structural elucidation of a novel sibutramine analogue in a weight loss supplement: 11-desisobutyl-11-benzylsibutramine." Journal of Pharmaceutical and Biomedical Analysis, vol. 88, 2014, pp. 136-43. [Link]
-
Nguyen, T. T. H., et al. "Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS." Vietnamese Journal of Food Control, vol. 1, no. 3, 2018, pp. 106-114. [Link]
-
Mandal, A. "Synthesis Design of An Anti-Obesity Agent Sibutramine A Reatrosynthetic Approach." Scribd. [Link]
-
Re-Sande, M. A. "Analytical determination of Sibutramine in slimming products." Medigraphic, vol. 2, no. 1, 2015, pp. 13-21. [Link]
-
Mans, D. J., et al. "Rapid screening and structural elucidation of a novel sibutramine analogue in a weight loss supplement: 11-Desisobutyl-11-benzylsibutramine." ResearchGate. [Link]
-
Witkowski, M. R., et al. "Analysis of Unlabeled Sibutramine in Dietary Supplements Using Surface-Enhanced Raman Spectroscopy (SERS) with Handheld Devices." Spectroscopy Online, 2 Sept. 2021. [Link]
-
Gilli, P., et al. "Crystal chemistry of sibutramine: thermal, diffractometric and spectroscopic characterization." Journal of Pharmaceutical and Biomedical Analysis, vol. 32, no. 3, 2003, pp. 445-56. [Link]
- Kim, J. H., et al. "Improved Synthesis of Sibutramine.
-
Yadav, P., et al. "Rational Design, Synthesis and Characterization of Novel Sibutramine Derivatives as Anti-Obesity Activity." International Journal of Medical and Pharmaceutical Sciences, vol. 13, no. 10, 2023, pp. 1-8. [Link]
-
"SIBUTRAMINE - New Drug Approvals." FDA. [Link]
- Kim, J. H., et al. "Improved Synthesis of Sibutramine.
-
Jeffery, J., et al. "ChemInform Abstract: Synthesis of Sibutramine, a Novel Cyclobutylalkylamine Useful in the Treatment of Obesity, and Its Major Human Metabolites." ResearchGate. [Link]
-
Al-Arifi, M. N. "Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements." Molecules, vol. 26, no. 1, 2021, p. 195. [Link]
-
Radwan, M. A., et al. "Development and validation of sensitive methods for determination of sibutramine hydrochloride monohydrate and direct enantiomeric separation on a protein-based chiral stationary phase." Journal of Pharmaceutical and Biomedical Analysis, vol. 30, no. 3, 2002, pp. 539-47. [Link]
-
Sial, A. A., et al. "Development and validation of high performance liquid chromatography method for analysis of sibutramine hydrochloride and its impurity." Pakistan Journal of Pharmaceutical Sciences, vol. 21, no. 2, 2008, pp. 121-4. [Link]
-
"Sibutramine Alternatives Compared." Drugs.com. [Link]
Sources
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- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. KR20060019351A - Improved Synthesis of Sibutramine - Google Patents [patents.google.com]
- 4. lawdata.com.tw [lawdata.com.tw]
- 5. Isolation and identification of a sibutramine analogue adulterated in slimming dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. ijmps.org [ijmps.org]
- 9. Development and validation of sensitive methods for determination of sibutramine hydrochloride monohydrate and direct enantiomeric separation on a protein-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. KR100606533B1 - Improved Synthesis of Sibutramine - Google Patents [patents.google.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-(3-Chlorophenyl)cyclobutanecarbonitrile
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-(3-Chlorophenyl)cyclobutanecarbonitrile. As a chlorinated organic nitrile, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. This document moves beyond a simple checklist, offering a framework grounded in chemical safety principles and regulatory compliance to ensure every step is a self-validating system of safety.
Hazard Profile and Regulatory Imperative
Understanding the "why" is critical to appreciating the necessity of these procedures. This compound is not a benign substance; its chemical structure dictates its hazard profile and, consequently, its disposal pathway.
Regulatory Context: This compound is a halogenated organic compound , a class of chemicals specifically regulated under environmental laws such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2][3] The carbon-chlorine bond makes it subject to stringent disposal requirements, primarily to prevent the formation of persistent and toxic byproducts in the environment.[2] Therefore, it must be treated as a hazardous waste .[4][5][6][7]
Hazard Summary: The primary hazards associated with this compound are summarized below.
| Hazard Category | Description | Key Precautions |
| Acute Health | Toxic or harmful if swallowed, inhaled, or absorbed through the skin.[6][8][9][10][11] Causes significant skin and eye irritation.[6][9][10][12] May also cause irritation to the respiratory tract.[6][8][10][12][13] | Always handle in a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[8][10] |
| Environmental | An environmental hazard cannot be excluded upon improper handling or disposal.[8] It is classified as very toxic to aquatic life with long-lasting effects.[9][14][15] | Do not let product enter drains or sewer systems. [4][8][16] Discharge into the environment must be strictly avoided.[8][13] |
| Chemical Reactivity | Stable under recommended storage conditions.[8] However, it is incompatible with strong oxidizing agents.[8][12] As a nitrile, it may react hazardously with strong acids.[17] Under fire conditions, it can decompose to produce toxic gases, including hydrogen chloride, carbon oxides, and nitrogen oxides.[8][18] | Segregate from incompatible chemicals during storage and in waste streams.[5][7] |
The Core Principle: Segregation is Paramount
The single most important step in the proper disposal of this compound is correct waste segregation . Mixing waste streams can lead to dangerous chemical reactions, violate environmental regulations, and significantly increase disposal costs.
This compound waste must always be disposed of in a designated Halogenated Organic Waste stream.[19] It must not be mixed with non-halogenated organic waste, aqueous waste, or disposed of in regular trash or down the sanitary sewer.[4][19][20]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and disposing of pure this compound and materials lightly contaminated with it.
Step 1: Prepare for Waste Collection
-
Select Appropriate PPE: Before handling the chemical or its waste, don the following:
-
Locate the Correct Waste Container: Identify the designated "Hazardous Waste - Halogenated Organic Solids" container in your laboratory's satellite accumulation area.[4][19] This container must be made of a compatible material, be in good condition with no leaks, and have a secure lid.[5]
Step 2: Waste Transfer and Containerization
-
Work in a Ventilated Area: Conduct all transfers of the solid waste into the container inside a certified chemical fume hood to prevent inhalation of any dust or particles.[8][10]
-
Transfer the Waste: Carefully place the this compound waste into the designated halogenated solids waste container. If transferring from another container, use a dedicated spatula or scoop.
-
Secure the Container: Close the waste container lid tightly immediately after adding the waste.[5] Hazardous waste containers must remain closed except when actively adding waste.[5]
Step 3: Labeling and Documentation
-
Accurate Labeling: Ensure the hazardous waste container is clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound". Do not use abbreviations.
-
An accurate estimation of the quantity added.
-
-
Update Waste Log: If your facility uses a composite waste log for the container, update it with the chemical name and quantity added.[19]
Step 4: On-Site Storage and Final Disposal
-
Proper Storage: Store the sealed and labeled waste container in a designated satellite accumulation area.[4] This area must provide secondary containment and segregate incompatible waste types (e.g., keep halogenated organics away from strong acids).[4][5]
-
Arrange for Pickup: Once the container is full or has reached its storage time limit, contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and final disposal.[4][8][9][16] The standard and required method for final disposal is high-temperature incineration at a permitted hazardous waste facility.[1][19][21]
Management of Associated Waste Streams
Disposal procedures must also account for materials that become contaminated during research activities.
Contaminated Labware and PPE
-
Grossly Contaminated Items: Materials heavily contaminated with this compound (e.g., weigh boats, heavily soiled gloves, spill cleanup materials) must be placed in the Halogenated Organic Solids waste container.[4][5]
-
Lightly Contaminated Items: Items with trace contamination, such as gloves or paper towels from routine handling, can typically also be disposed of in the same solid hazardous waste stream.[7]
Spill Cleanup
-
Wear full PPE, including a respirator if dust can be generated.[8]
-
Avoid creating dust.[8]
-
Carefully sweep up the solid material or absorb it with an inert material (e.g., sand or vermiculite).[13][16]
-
Place all cleanup materials and contaminated absorbents into a sealed, labeled container for disposal as halogenated organic waste.[4][8]
Empty Container Disposal
An "empty" container that held this compound is not considered non-hazardous.[4][5]
-
Decontamination: To render the container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5]
-
Collect Rinsate: Crucially, the solvent rinsate from all three rinses must be collected and disposed of as liquid Halogenated Organic Hazardous Waste. [5]
-
Final Container Disposal: Once triple-rinsed and air-dried, deface or remove the original label.[4][7] The container may then be disposed of as regular non-hazardous laboratory glass or plastic waste.[4][5]
Waste Segregation Workflow
The following diagram illustrates the critical decision-making process for segregating waste related to this compound.
Caption: Decision workflow for proper waste segregation.
By adhering to this structured disposal protocol, researchers can ensure a safe laboratory environment, protect our ecosystem, and maintain full regulatory compliance. When in doubt, always consult your institution's Environmental Health and Safety department.[20]
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A Researcher's Guide to the Safe Handling of 1-(3-Chlorophenyl)cyclobutanecarbonitrile
As a novel compound in the landscape of drug development, 1-(3-Chlorophenyl)cyclobutanecarbonitrile presents unique opportunities and, concurrently, requires a diligent approach to laboratory safety. This guide, compiled by a Senior Application Scientist, offers a detailed protocol for the safe handling, use, and disposal of this compound, ensuring the well-being of researchers and the integrity of the research environment. The information herein is synthesized from established safety protocols for analogous chemical structures, including chlorinated aromatic compounds and nitriles, to provide a comprehensive safety framework in the absence of a specific Safety Data Sheet (SDS) for this novel entity.
Understanding the Hazard Profile
While a specific toxicological profile for this compound is not yet extensively documented, its constituent functional groups—a chlorinated phenyl ring and a cyclobutane carbonitrile moiety—suggest a number of potential hazards. These may include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2][3]
-
Skin and Eye Irritation: May cause significant irritation upon contact.[2][3][4]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[2][5]
-
Environmental Hazard: Halogenated organic compounds can pose a risk to the environment and require specific disposal methods.[6][7][8]
Given these potential risks, a stringent adherence to the following personal protective equipment (PPE) and handling protocols is paramount.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the first line of defense against chemical exposure. The following is a comprehensive guide to the essential PPE required when working with this compound.
Hand Protection: The Critical Barrier
Nitrile gloves are the recommended choice for handling this compound due to their broad chemical resistance, particularly against chlorinated solvents and aromatic hydrocarbons.[9][10] They offer a robust barrier and are more puncture-resistant than latex gloves.[11]
-
Selection:
-
Choose nitrile gloves with a minimum thickness of 4-6 mils for splash protection during routine handling.[12] For tasks with a higher risk of immersion or prolonged contact, select thicker gloves (8-15 mils).[12]
-
Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before use.[13][14]
-
-
Proper Use:
-
Don gloves before handling the chemical and remove them before leaving the laboratory or touching common surfaces such as doorknobs, phones, or keyboards.
-
Employ the proper glove removal technique to avoid skin contact with the contaminated outer surface.[15]
-
Dispose of used gloves in the designated hazardous waste container.[15]
-
Eye and Face Protection: Shielding from Splashes and Aerosols
Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and aerosols.[5][15][16]
-
For routine operations: ANSI Z87.1-compliant safety glasses with side shields may be sufficient for low-volume transfers in a well-ventilated area.
-
For high-risk operations: When there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in addition to safety goggles.[15][17]
Body Protection: Minimizing Skin Exposure
A flame-resistant laboratory coat is essential to protect against spills and splashes.
-
The lab coat should be fully buttoned with the sleeves rolled down.
-
For tasks with a higher risk of significant spillage, consider using a chemically resistant apron over the lab coat.
-
Contaminated lab coats should be professionally laundered and not taken home.
Respiratory Protection: A Precautionary Measure
All handling of this compound, especially in solid form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5][6][7]
-
If a fume hood is not available, or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[5][16] A full-face respirator will also provide eye and face protection.[5]
Operational Plan: From Benchtop to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Pre-Experiment Preparations
-
Designate a Workspace: All work with this compound should be performed in a designated area within a chemical fume hood.[5][6][7]
-
Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Review Safety Data Sheets (SDS): Although a specific SDS is unavailable, review the SDS for similar compounds to be familiar with potential hazards and emergency procedures.[14]
Handling Procedures
-
Weighing and Transferring:
-
When weighing the solid compound, do so in a fume hood to prevent the inhalation of fine particles.[5]
-
Use a spatula for transfers and avoid creating dust.
-
For solutions, use a syringe or pipette for accurate and contained transfers.
-
-
Running Reactions:
-
Conduct all reactions within a fume hood.
-
Ensure all glassware is properly secured.
-
If heating the reaction, use a heating mantle or water bath rather than an open flame.[7]
-
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Alert and Evacuate: Alert nearby personnel and evacuate the immediate area if necessary.[18][19]
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including double-gloving with nitrile gloves, safety goggles, a lab coat, and if necessary, a respirator.[19]
-
Contain and Absorb:
-
Decontaminate:
Disposal Plan: A Commitment to Environmental Stewardship
As a halogenated organic compound, this compound requires special disposal procedures to prevent environmental contamination.[6][7]
-
Segregation is Key: All waste containing this compound, including excess material, contaminated gloves, and cleanup debris, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6][7][8]
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.[8]
-
No Drain Disposal: Under no circumstances should this compound or its waste be poured down the drain.[1][6][7]
-
Consult Institutional Guidelines: Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
Summary of Personal Protective Equipment
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Nitrile Gloves (≥4 mil) | Safety Goggles | Lab Coat | Chemical Fume Hood |
| Solution Preparation/Transfer | Nitrile Gloves (≥4 mil) | Safety Goggles | Lab Coat | Chemical Fume Hood |
| Running Reactions | Nitrile Gloves (≥4 mil) | Safety Goggles & Face Shield | Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Double Nitrile Gloves (≥8 mil) | Safety Goggles & Face Shield | Lab Coat/Chemical Apron | NIOSH-Approved Respirator (as needed) |
| Waste Disposal | Nitrile Gloves (≥4 mil) | Safety Goggles | Lab Coat | Well-ventilated area |
PPE Selection Workflow
Caption: PPE Selection Workflow for Handling this compound.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
